Cyclopentyl methyl ether
Description
Historical Context and Evolution of Ethereal Solvents in Organic Synthesis
Ethereal solvents have been fundamental to the practice of organic chemistry for over a century. solubilityofthings.comnih.gov Their general ability to dissolve a wide array of nonpolar and polar organic compounds, coupled with their relative inertness, made them indispensable reaction media. solubilityofthings.comwhiterose.ac.uk Diethyl ether, one of the earliest and most well-known ethers, became a laboratory staple, particularly for reactions involving organometallic reagents like Grignard reagents.
The 20th century saw the expansion of the ethereal solvent family to meet the growing demands of complex organic synthesis. solubilityofthings.comnih.gov Compounds like tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and 1,2-dimethoxyethane (B42094) (DME) were introduced, offering different polarity and solubility profiles. manufacturingchemist.comnih.gov THF, a cyclic ether, proved to be an excellent solvent for a vast range of reactions due to its high solvating power. whiterose.ac.uk Later, methyl tert-butyl ether (MTBE) was sometimes used to overcome certain disadvantages of earlier ethers, such as water solubility. manufacturingchemist.com This evolution was driven by the continuous search for solvents that could provide optimal reaction conditions, including better yields, selectivity, and reaction rates. nih.gov However, as the chemical industry grew, the environmental, health, and safety drawbacks of these conventional solvents became increasingly apparent, paving the way for the development of a new generation of safer, more sustainable alternatives. nih.govacs.org
Rationale for the Emergence of CPME as a Promising Solvent
CPME emerged as a promising solvent precisely because it was designed to overcome the significant drawbacks of its predecessors while aligning with the modern emphasis on sustainable and safe chemical practices. manufacturingchemist.comzeon.co.jpzeon.co.jp Its unique molecular structure—a five-membered ring with a methoxy (B1213986) group—confers a set of advantageous properties that make it a superior choice for a wide variety of chemical applications, from organometallic reactions to polymerizations. wikipedia.orgzeon.co.jpnih.gov
Conventional ethereal solvents, despite their utility, possess several inherent disadvantages that CPME effectively mitigates:
Peroxide Formation: A major safety concern with ethers like THF, diethyl ether, and diisopropyl ether is their tendency to form explosive peroxides upon exposure to air and light. manufacturingchemist.comnih.gov CPME exhibits a much slower and lower rate of peroxide formation, similar to MTBE, which significantly enhances laboratory and process safety. manufacturingchemist.comsigmaaldrich.com Commercially available CPME typically contains only 50 ppm of butylated hydroxytoluene (BHT) as a stabilizer, compared to the 250 ppm often found in commercial THF. manufacturingchemist.com
Water Solubility and Recovery: THF and 1,4-dioxane are miscible with water, which complicates reaction workups. manufacturingchemist.com This miscibility necessitates the use of additional extraction solvents (like ethyl acetate), generating large volumes of mixed aqueous and organic waste, which is difficult and costly to treat and recover. manufacturingchemist.comzeon.co.jp In contrast, CPME is highly hydrophobic, with very low solubility in water (1.1 g/100 g) and low water solubility in itself (0.3 g/100 g). manufacturingchemist.comzeon.co.jp This leads to clean phase separation, simplifying product isolation and solvent recovery, and drastically reducing wastewater. manufacturingchemist.comzeon.co.jp
Boiling Point and Volatility: Solvents like diethyl ether (BP 35°C) and MTBE (BP 55°C) have low boiling points, leading to significant evaporative losses and high flammability. zeon.co.jp CPME has a relatively high boiling point of 106°C, which allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates, while also reducing solvent loss during reflux. wikipedia.orgzeon.co.jp
Chemical Stability: MTBE is known for its instability under acidic conditions. manufacturingchemist.com CPME, however, demonstrates notable stability in both acidic and basic media, even at elevated temperatures, making it a robust solvent for a broader range of chemical transformations. wikipedia.orgresearchgate.net
Toxicity and Environmental Concerns: 1,4-Dioxane is recognized as a carcinogen, and its use is increasingly restricted. researchgate.netnih.gov While MTBE is less prone to peroxide formation, it has faced scrutiny for environmental reasons. CPME presents a more favorable toxicological profile, with studies indicating relatively low acute toxicity and no mutagenicity, positioning it as a safer chemical alternative. acs.orgnih.govmdpi.com
The development and adoption of CPME are strongly aligned with the Twelve Principles of Green Chemistry, a framework designed to make chemical processes more sustainable. researchgate.netsigmaaldrich.compeptide.com
Prevention of Waste (Principle 1): By facilitating easier product isolation and solvent recycling due to its hydrophobicity, CPME helps minimize the generation of waste solvents and wastewater compared to processes using water-miscible ethers like THF. manufacturingchemist.comzeon.co.jpmsu.edu
Safer Solvents and Auxiliaries (Principle 5): CPME is inherently safer due to its low potential for peroxide formation, higher flash point (-1°C) compared to THF (-14.5°C) or MTBE (-28°C), and a more benign toxicological profile than solvents like 1,4-dioxane. manufacturingchemist.comnih.govmsu.eduscientificlabs.co.uk
Design for Energy Efficiency (Principle 6): Although CPME has a higher boiling point, its lower heat of vaporization compared to THF means less energy is required for distillation and recovery, contributing to more energy-efficient processes. manufacturingchemist.comzeon.co.jpmsu.edu
Use of Renewable Feedstocks (Principle 7): While currently produced from petroleum-based sources, research has explored pathways to synthesize CPME from bio-based feedstocks like furfural (B47365) or adipic acid, which could further enhance its green credentials in the future. msu.eduresearchgate.netscite.ai
Inherently Safer Chemistry for Accident Prevention (Principle 12): The reduced risk of forming explosive peroxides and a narrow explosion range contribute directly to preventing chemical accidents, making processes that use CPME inherently safer. wikipedia.orgzeon.co.jpmsu.edu
By addressing the practical and safety limitations of older solvents and embodying key principles of sustainability, CPME stands out as a versatile and responsible choice in modern chemistry. researchgate.netnih.gov
Data Tables
Table 1: Comparison of Physicochemical Properties
This table provides a comparison of key physical properties between Cyclopentyl methyl ether and other common ethereal solvents.
| Property | CPME | THF | MTBE | 1,4-Dioxane |
| Molar Mass (g·mol⁻¹) | 100.16 | 72.11 | 88.15 | 88.11 |
| Boiling Point (°C) | 106 | 66 | 55 | 101 |
| Melting Point (°C) | < -140 | -108.5 | -109 | 11.8 |
| Density (g/cm³ at 20°C) | 0.86 | 0.89 | 0.74 | 1.03 |
| Flash Point (°C) | -1 | -14.5 | -28 | 12 |
| Solubility in Water ( g/100g ) | 1.1 | Miscible | 4.8 | Miscible |
| Water in Solvent ( g/100g ) | 0.3 | Miscible | 1.2 | Miscible |
| Heat of Vaporization (kcal/kg) | 69.2 | 87.1 | 86.08 | 98.6 |
| Data sourced from references wikipedia.orgmanufacturingchemist.comresearchgate.netnih.govzeon.co.jp |
Table 2: Peroxide Formation in Ethereal Solvents
This table illustrates the comparative stability of CPME against peroxide formation over time when stored in the presence of air without a stabilizer.
| Ether Solvent | Time to Reach 100 ppm Peroxide |
| Diisopropyl ether (IPE) | < 25 days |
| Tetrahydrofuran (THF) | ~25 days |
| This compound (CPME) | Very sluggish formation, significantly longer than THF |
| Methyl tert-butyl ether (MTBE) | Very sluggish formation, similar to CPME |
| Data based on findings from references manufacturingchemist.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxycyclopentane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTCDJAMAYNROS-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074958 | |
| Record name | Cyclopentane, methoxy- | |
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Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-37-9 | |
| Record name | Cyclopentyl methyl ether | |
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| Record name | Cyclopentyl methyl ether | |
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| Record name | Cyclopentane, methoxy- | |
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| Record name | Cyclopentyl methyl ether | |
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| Record name | Cyclopentane, methoxy | |
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| Record name | CYCLOPENTYL METHYL ETHER | |
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Synthetic Methodologies for Cyclopentyl Methyl Ether Production
Conventional Production Routes
The industrial synthesis of cyclopentyl methyl ether has historically relied on established chemical reactions, primarily the Williamson ether synthesis and the acid-catalyzed addition of methanol (B129727) to cyclopentene (B43876).
Williamson Synthesis utilizing Cyclopentanol (B49286) and Methyl Iodide
The Williamson ether synthesis is a well-established and versatile method for preparing ethers, including this compound. researchgate.netmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. libretexts.org In the case of CPME, cyclopentanol is first treated with a strong base, such as sodium hydride (NaH), to form the cyclopentoxide anion. libretexts.orgyoutube.com This is followed by the addition of a methylating agent, typically methyl iodide, which is attacked by the nucleophilic cyclopentoxide to yield the final ether product. youtube.comsciforum.netresearchgate.net
While effective at a laboratory scale, this method is less suitable for large-scale industrial production due to the need for stoichiometric amounts of a strong base and the use of environmentally hazardous alkyl halides. researchgate.net The reaction is also subject to the typical constraints of an SN2 reaction, where primary alkyl halides like methyl iodide are preferred to minimize competing elimination reactions. libretexts.org
Reaction Scheme for Williamson Ether Synthesis:
Step 1 (Deprotonation): Cyclopentanol + NaH → Sodium cyclopentoxide + H₂
Step 2 (Nucleophilic Substitution): Sodium cyclopentoxide + Methyl Iodide → this compound + Sodium Iodide
Methanol Addition to Cyclopentene in the Presence of an Acidic Catalyst
A more common industrial method for CPME production is the direct addition of methanol to cyclopentene. sciforum.netwikipedia.orgresearchgate.net This reaction is catalyzed by various solid acids, with strongly acidic ion-exchange resins being a frequent choice. wikipedia.orgjst.go.jppatsnap.com The process can be carried out in the gas phase, where a mixture of cyclopentene and methanol is passed through a fixed-bed reactor containing the catalyst. jst.go.jppatsnap.comgoogle.com
This method offers a high atom economy, but it is not without its challenges. researchgate.netnih.gov The primary by-products can include dicyclopentyl ether and 1-cyclopentyl cyclopentene. sciforum.net
| Parameter | Value/Condition |
| Reactants | Cyclopentene, Methanol |
| Catalyst | Strongly acidic ion-exchange resin, Zeolites |
| Phase | Gas Phase |
| Temperature | 75-90 °C |
| Pressure | 0.01-0.10 MPa |
| Molar Ratio (Cyclopentene:Methanol) | 1:(0.5-0.8) |
| Volume Liquid Hourly Space Velocity | 0.5-4.0 hr⁻¹ |
Table 1: Typical Reaction Conditions for Acid-Catalyzed Methanol Addition to Cyclopentene. patsnap.comgoogle.com
A significant issue in the acid-catalyzed synthesis of CPME is the deactivation of the catalyst over time. jst.go.jp This deactivation is often caused by the oligomerization or polymerization of cyclopentene and other mono-olefins present in the feedstock. patsnap.comgoogle.com These oligomers can accumulate on the catalyst surface, blocking active sites and leading to a gradual loss of activity. jst.go.jppatsnap.com C5 diolefins in the feedstock have been identified as a key factor in the formation of these deactivating substances. jst.go.jp
To address this, catalyst regeneration strategies have been developed. One approach involves an in-situ regeneration process where, after the catalyst activity drops, the etherification reaction feed itself is used as a regeneration solvent under modified conditions (higher pressure and a different temperature range). google.com This catalytic etherification-regeneration cycle helps to prolong the catalyst's service life, making the industrial process more viable. google.com Pre-refining the cyclopentene feedstock to remove other mono-olefins before the etherification reaction can also significantly improve the stability and lifespan of the catalyst. patsnap.com
Emerging and Sustainable Production Pathways
In line with the principles of green chemistry, research is increasingly focused on developing sustainable routes to CPME from renewable resources. mdpi.com
Biogenic Production from Bio-based Feedstocks
The production of CPME from bio-based feedstocks is an attractive prospect for creating a more sustainable chemical industry. researchgate.netnih.govscite.ai Lignocellulosic biomass, the most abundant renewable resource on Earth, serves as a primary starting material. mdpi.commdpi.com This biomass can be processed to yield platform molecules that are then converted into CPME.
A promising bio-based route to CPME begins with furfural (B47365), a platform chemical derived from the hemicellulose component of lignocellulosic biomass. researchgate.netnih.govmdpi.com Furfural can be catalytically converted to cyclopentanol through a series of reactions. researchgate.netnih.gov This process typically involves hydrogenation and rearrangement steps. nih.govacs.org Once cyclopentanol is obtained, it can then be etherified with a methylating agent to produce this compound, mirroring the final step of the conventional Williamson synthesis but from a renewable starting point. researchgate.netnih.govnih.gov This pathway aligns with the goals of biorefineries, which aim to convert biomass into a range of valuable chemicals and fuels. mdpi.com
Conceptual Pathway from Biomass to CPME:
Lignocellulosic Biomass → Hemicellulose → Furfural
Furfural → Cyclopentanol (via catalytic hydrogenation/rearrangement)
Cyclopentanol → this compound (via etherification)
This bio-based approach not only offers a renewable alternative to petrochemical feedstocks but also contributes to the development of a circular economy. mdpi.com
Derivation from (Bio-based) Adipic Acid via Cyclopentanone (B42830)
A significant pathway to producing CPME, particularly from a green chemistry perspective, involves its synthesis from precursors that can be derived from biomass. researchgate.net One such route starts with adipic acid, which can be sourced from biological materials, and proceeds through the intermediate, cyclopentanone. researchgate.netresearchgate.net
The initial step is the conversion of adipic acid to cyclopentanone. This is a well-established reaction, traditionally achieved through the high-temperature ketonic decarboxylation of adipic acid. patsnap.comorganic-chemistry.org This process can be performed by heating adipic acid in the presence of a catalyst. orgsyn.org For instance, heating a mixture of powdered adipic acid and barium hydroxide (B78521) to temperatures between 285–295°C results in the formation of cyclopentanone, which distills off from the reaction mixture. orgsyn.org Yields for this particular method are reported to be in the range of 75–80%. orgsyn.org While effective, traditional methods often involve high temperatures and can produce pollutants. patsnap.com Research has explored the use of weaker bases, such as sodium carbonate, to selectively carry out this decarboxylation under potentially milder conditions. organic-chemistry.org
Once cyclopentanone is obtained, it can be converted to CPME. Although the direct conversion pathway is part of ongoing research, the more established subsequent step involves the hydrogenation of cyclopentanone to cyclopentanol, which is then etherified with methanol to produce CPME. researchgate.net The potential to produce both adipic acid and its subsequent derivatives from renewable feedstocks makes this synthetic route a key area of interest for sustainable CPME manufacturing. researchgate.netresearchgate.net
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Adipic Acid | Barium Hydroxide | 285–295 | 75–80 | orgsyn.org |
| Adipic Acid | Sodium Carbonate | Not Specified | Not Specified | organic-chemistry.org |
Zeolite-Catalyzed Gas-Phase Synthesis
An alternative and efficient method for CPME production is the zeolite-catalyzed gas-phase etherification of cyclopentanol with methanol. researchgate.net This process avoids some of the challenges associated with liquid-phase reactions and offers high selectivity and yield. researchgate.netresearchgate.net
In this synthesis, a gaseous mixture of cyclopentanol and methanol is passed over a solid acid catalyst, specifically a zeolite, at elevated temperatures. researchgate.net A range of zeolites have been tested, including medium-pore (FER, MCM-22, ZSM-5) and large-pore (BEA, MOR, USY) types. researchgate.net Research has shown that commercial ZSM-5 catalysts are particularly effective, demonstrating high selectivity towards CPME. researchgate.netresearchgate.net
Using ZSM-5 catalysts with Si/Al ratios between 15 and 40, CPME can be produced with a selectivity of up to 83% and a yield exceeding 80%. researchgate.net The reaction mechanism is believed to follow the Rideal-Eley model, where cyclopentanol is adsorbed onto the acid sites of the zeolite and then reacts with methanol from the gas phase. researchgate.net Optimal reaction conditions have been identified, including a reaction temperature of 100°C. mdpi.com This method is considered a promising alternative to traditional routes, especially as cyclopentanol can be derived from renewable resources. researchgate.net
| Catalyst | Si/Al Ratio | CPME Selectivity (%) | CPME Yield (%) | Reference |
|---|---|---|---|---|
| ZSM-5 | 15-40 | 83 | >80 | researchgate.net |
| MFI (ZSM-5) | Not Specified | Not Specified | 70 | researchgate.net |
Process Optimization and Scale-Up Considerations in CPME Manufacturing
The commercial viability of CPME production, particularly through newer, bio-based, and catalytic routes, is highly dependent on process optimization and efficient scale-up. researchgate.netcyngn.com These considerations are critical for minimizing costs, reducing environmental impact, and ensuring the final product can be labeled as a "green solvent". mdpi.comsciforum.net Key areas of focus include analyzing the process's mass and energy balances and minimizing its carbon footprint. mdpi.comresearchgate.net
Mass Balance and Energy Consumption Analysis
A thorough analysis of mass and energy balance is fundamental to designing and optimizing a CPME production plant. beeindia.gov.in This involves tracking all materials and energy that enter and leave the process to identify inefficiencies and opportunities for improvement. beeindia.gov.in
For the gas-phase synthesis of CPME from cyclopentanol and methanol, a significant challenge arises in the separation stage due to the complex composition of the reactor effluent, which includes unreacted feedstock, CPME, water, and by-products like dimethylether (DME) and cyclopentene. mdpi.comsciforum.net Simulations for a production capacity of 100 kg/h of CPME highlight the energy-intensive nature of the required separation train, which involves multiple distillation columns. mdpi.comresearchgate.net
Initial designs, without heat integration, show a total heating duty of 787 kW and a cooling duty of 614 kW. mdpi.comsciforum.net This translates to a specific heat consumption of 28.3 GJ per ton of CPME produced, a figure considered unacceptably high as it represents about 70% of the product's chemical energy content. mdpi.com A major contributor to this high energy demand is the separation of a large excess of methanol used in the reaction. mdpi.comresearchgate.net Even when considering the by-product DME as a valuable product, the heating duty remains high at around 14 GJ per ton of combined product. mdpi.comsciforum.net Subsequent optimization studies on a larger scale (100,000 t/year) have shown that process changes and energy integration can lower the required energy consumption by over 50%, though the process economics remain challenging. researchgate.net
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Total Heating Duty | 787 | kW | mdpi.comsciforum.net |
| Total Cooling Duty | 614 | kW | mdpi.comsciforum.net |
| Specific Heat Consumption (per ton CPME) | 28.3 | GJ | mdpi.comsciforum.net |
| Specific Heat Consumption (per ton CPME + DME) | ~14 | GJ | mdpi.comsciforum.net |
Reduction of Carbon Footprint in CPME Production
A primary motivation for developing new CPME synthesis routes is to enhance its profile as a green solvent. However, the environmental benefits of a bio-based feedstock can be negated by an energy-intensive production process. The carbon footprint of manufacturing is therefore a critical metric. mdpi.com
The high energy consumption of the CPME separation process directly translates to a substantial carbon footprint. mdpi.comsciforum.net Assuming the required heating duty is supplied by the combustion of natural gas, the production of one ton of CPME would release almost 1.9 to 2 tons of CO2. mdpi.comsciforum.net This level of emissions challenges the classification of the produced CPME as a "green solvent" and is considered unacceptable from an environmental standpoint. mdpi.comsciforum.net
Therefore, a key focus of process optimization is the reduction of this carbon footprint. mdpi.com Strategies include:
Heat Integration: Designing an integrated separation train to recover and reuse heat, thereby reducing the external heating and cooling duty. mdpi.com
Reaction Condition Optimization: Further research into reaction mechanisms and conditions to reduce the required excess of methanol, which would significantly lower the energy needed for its separation and recycling. mdpi.com
High-Efficiency Equipment: Utilizing modern, energy-efficient distillation columns and other separation technologies.
The high recovery rate of CPME in its applications (often exceeding 90%) and its lower heat of vaporization compared to other solvents can save energy and reduce CO2 emissions during its use and recycling phase, which helps to offset the manufacturing footprint. manufacturingchemist.com However, minimizing the carbon footprint of the initial production remains a crucial challenge for the economic and environmental feasibility of these new synthetic routes. researchgate.net
Cyclopentyl Methyl Ether As a Reaction Medium in Organic Synthesis
Applications in Organometallic Chemistry
Cyclopentyl methyl ether (CPME) has emerged as a beneficial solvent for a variety of organometallic reactions, owing to its chemical stability, hydrophobicity, and favorable safety profile compared to traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Its utility is particularly notable in reactions involving highly basic organometallic species, such as Grignard and organolithium reagents. researchgate.net
The Grignard reaction, a cornerstone of carbon-carbon bond formation, is commonly performed in ethereal solvents. osi.lv CPME has been systematically studied as a reaction solvent for these transformations, demonstrating its efficacy in both the formation and subsequent reaction of Grignard reagents. osi.lv In many cases, it serves as a "green" alternative to solvents like THF and Et₂O, which are hampered by issues such as peroxide formation and high flammability, respectively. osi.lv Some Grignard reagents prepared in CPME have shown stability for at least several months, suggesting they could replace existing commercial reagents. osi.lv
Systematic studies have demonstrated that a wide array of Grignard reagents can be successfully prepared from various aryl and alkyl bromides in CPME. osi.lv The activation of magnesium is a critical step, and diisobutylaluminum hydride (DIBALH) has been identified as a highly effective activator for this purpose. osi.lv The resulting Grignard reagents can exist as either homogeneous or heterogeneous solutions in CPME. osi.lv For instance, fluorobenzene derivatives and most alkyl bromides tend to form homogeneous solutions. osi.lv However, the solubility of the reagent does not appear to be a major determinant of the reaction's efficiency. osi.lv
The performance of these Grignard reagents has been evaluated through their reaction with aldehydes, such as benzaldehyde. osi.lv In an iron-catalyzed cross-coupling reaction, CPME was found to be the superior solvent compared to THF, Et₂O, methyl tert-butyl ether (MTBE), and 1,2-dimethoxyethane (B42094) (DME), affording the coupled product in 94% yield.
Below is a table summarizing the yields of Grignard reagents formed in CPME from various bromides and their subsequent reaction with benzaldehyde.
| Entry | Bromide Substrate | Grignard Reagent Yield (%) | Product Yield with Benzaldehyde (%) |
|---|---|---|---|
| 1 | Bromobenzene | 95 | 91 |
| 2 | 4-Bromotoluene | 96 | 93 |
| 3 | 4-Bromoanisole | 95 | 92 |
| 4 | 1-Bromonaphthalene | 93 | 89 |
| 5 | n-Butyl bromide | 90 | 85 |
| 6 | sec-Butyl bromide | 88 | 82 |
| 7 | Cyclohexyl bromide | 85 | 80 |
| 8 | Benzyl bromide | 82 | 78 |
CPME has proven to be an effective medium for stereoselective reactions. A notable application is the diastereoselective addition of Grignard reagents to N-substituted sulfinimines (Ellman's sulfinimines), which are important intermediates for the synthesis of chiral amines. researchgate.netchemeurope.com The solvent can have a remarkable effect on optimizing both the yield and the diastereoselectivity of the addition. researchgate.net For example, research conducted at Novartis found it highly beneficial to perform the addition of a benzyl Grignard reagent to an Ellman's sulfinimine in a medium containing CPME. researchgate.net The stereochemical outcome of these additions is influenced by the formation of a six-membered chair-like transition state, where the magnesium atom chelates with both the sulfinyl oxygen and the imine nitrogen. chemeurope.com The choice of solvent is crucial in modulating this transition state and achieving high diastereoselectivity. researchgate.net
Despite its broad applicability, CPME is not without its challenges, particularly in the formation of highly labile Grignard reagents. nih.gov Certain reagents, such as those derived from propargyl bromide, 2-chlorophenyl bromide, and 2-fluorophenyl bromide, are difficult to form or barely form at all in CPME. nih.gov In the case of propargyl bromide, an initial exothermic reaction occurs but quickly ceases. wikipedia.org
Other Grignard reagents, while more readily formed, are prone to decomposition or side reactions. For example, tert-butyl-, allyl-, and benzylmagnesium bromides are susceptible to dimerizing into Wurtz coupling products. osi.lv Similarly, the Grignard reagent derived from (E)-(2-bromovinyl)benzene also shows a tendency to produce the Wurtz coupling product. wikipedia.org These findings indicate that while CPME is a robust solvent for many Grignard reactions, its use with particularly unstable or reactive organomagnesium compounds may be limited. nih.govwikipedia.org
Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles widely used in organic synthesis. wikipedia.orgwikipedia.org The choice of solvent is critical, as ethereal solvents can react with these strong bases, especially at elevated temperatures. osi.lvwikipedia.org CPME has been shown to be a suitable solvent for reactions involving organolithium reagents, demonstrating greater stability than more traditional solvents like THF. researchgate.net
The stability of organolithium reagents in ethereal solvents is a significant practical concern. osi.lv It is well-known that n-BuLi is not compatible with THF at higher temperatures due to deprotonation of the solvent followed by ring-opening. researchgate.netwikipedia.org This decomposition pathway consumes the organolithium reagent and can lead to lower yields in desired reactions. osi.lv For example, the half-life of n-BuLi in THF at 20°C is approximately 1.78 hours. princeton.edu
In contrast, CPME exhibits superior stability in the presence of n-BuLi. researchgate.net Comparative studies have shown that n-BuLi in CPME has a sufficient half-life even at 40°C. researchgate.net Its stability at ambient temperature is comparable to that of diethyl ether and significantly greater than that of THF, making it a more robust choice for reactions that may require temperatures at or above room temperature. researchgate.net
| Solvent | Half-Life of n-BuLi at 20°C | Qualitative Stability |
|---|---|---|
| Tetrahydrofuran (THF) | ~1.78 hours princeton.edu | Low |
| Diethyl ether (Et₂O) | Stable | High |
| This compound (CPME) | Sufficient half-life even at 40°C researchgate.net | High researchgate.net |
Reactions with Organolithium Reagents (e.g., n-BuLi)
Formation of Optically Active Organolithium Reagents
CPME serves as an effective medium for the preparation of enantiopure organolithium reagents, which are crucial intermediates in asymmetric synthesis. Research has demonstrated its utility in the (-)-sparteine-mediated enantioselective lithiation of N-Boc-pyrrolidine. The resulting optically active organolithium species can then be used to generate enantio- and diastereopure thioamides. A key advantage of using CPME is that by simply selecting the appropriate enantiomer of the chiral ligand, such as (+)- or (-)-sparteine, chemists can access either enantiomer of the desired product with high optical purity. acsgcipr.org
In addition to chiral amine-mediated lithiations, CPME has been successfully employed in the regioselective ortho-lithiation of 2,2-diaryltetrahydrofurans. In these reactions, the tetrahydrofuran moiety acts as a directing group for the metalation. Subsequent quenching with an electrophile proceeds with greater efficiency and selectivity in CPME compared to diethyl ether. acsgcipr.org
Table 1: Application of CPME in Optically Active Organolithium Reagent Formation
| Reagent/Substrate | Chiral Mediator/Base | Product Type | Key Finding in CPME |
| N-Boc-pyrrolidine | (-)- or (+)-Sparteine | Enantiopure Thioamides | Efficient formation of enantiopure organolithium reagents. acsgcipr.orgacs.org |
| Hoppe's Carbamate | (-)- or (+)-Sparteine | Enantiopure Thioamides | Access to both enantiomers of the final product with high optical purity. acsgcipr.org |
| 2,2-Diaryltetrahydrofurans | tBuLi | Functionalized Aromatics | Ortho-lithiation is more efficient and selective than in diethyl ether. acsgcipr.org |
Generation of Thioamides from Isothiocyanates
The synthesis of secondary thioamides through the nucleophilic addition of organolithium reagents to isothiocyanates is a direct and high-yielding process when conducted in CPME. wikipedia.org This one-pot method is noted for its versatility, accommodating a wide range of commercially available or freshly prepared organolithium reagents and various isothiocyanates. acsgcipr.orgwikipedia.org The procedure is considered a more sustainable and attractive alternative to traditional methods that often require noxious sulfurating agents. wikipedia.org Optimization studies have identified CPME as the optimal medium for this transformation, allowing for the isolation of pure thioamides in excellent yields, often through simple recrystallization from the reaction solvent itself. acsgcipr.org Furthermore, the reaction preserves the stereochemical integrity of the starting isothiocyanate, transferring it completely to the thioamide product. acsgcipr.org
Catalytic Transformations
CPME's stability and compatibility with a wide range of catalysts make it a suitable solvent for numerous catalytic transformations. libretexts.org It has been successfully employed in reactions catalyzed by transition metals such as palladium, iron, and iridium. acsgcipr.orgrsc.org The solvent's ability to sustain catalytic cycles without interference is a critical factor in its utility. acsgcipr.org Its hydrophobic nature and high boiling point facilitate product isolation and catalyst recycling, contributing to greener chemical processes.
Cross-Coupling Reactions
CPME is an effective solvent for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
In the context of the Suzuki–Miyaura cross-coupling, CPME has been identified as a superior green solvent alternative to THF. acs.org Studies involving the coupling of amides with boronic acids have shown that CPME performs exceptionally well. Kinetic profiling of a model reaction revealed that while isopropyl acetate (B1210297) (i-PrOAc) was the most efficient solvent, CPME and methyl tert-butyl ether (MTBE) showed similar and favorable kinetic profiles, outperforming other solvents like 2-MeTHF, anisole, and dimethyl carbonate (DMC). acs.org Although in some cases the yields in CPME were slightly lower than in the top-performing solvents, it remains a highly recommended and effective medium for this class of reactions. acs.org
Table 2: Solvent Performance in a Model Suzuki–Miyaura Coupling Reaction
| Solvent | Yield | Kinetic Profile Ranking |
| i-PrOAc | Excellent | 1 |
| MTBE | Excellent | 2 (Similar to CPME) |
| CPME | Excellent | 2 (Similar to MTBE) |
| DEC | Good | 3 |
| p-Cymene | Good | 3 |
| 2-MeTHF | Good | 4 (Inferior reactivity) |
| Anisole | Good | 4 (Inferior reactivity) |
| DMC | Good | 4 (Inferior reactivity) |
Data derived from kinetic studies of the cross-coupling of an amide with 4-tolylboronic acid. acs.org
The Buchwald–Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, can be performed in CPME. While traditional solvents for this reaction include toluene and 1,4-dioxane (B91453), greener alternatives are actively sought. acsgcipr.org In a solvent screening for the acyl-Buchwald-Hartwig cross-coupling of amides, CPME was evaluated alongside other environmentally benign solvents. nsf.gov Although 2-MeTHF and MTBE were ultimately identified as the preferred solvents for that specific application, the inclusion of CPME in the study highlights its potential as a viable medium for C-N coupling reactions. nsf.gov Further research has noted the successful application of CPME in a Buchwald–Hartwig-type amination, underscoring its versatility in catalytic processes. researchgate.net
Lewis Acid-Mediated Reactions
A significant advantage of CPME is its notable stability in the presence of both Brønsted and Lewis acids. acsgcipr.orgnsf.gov This characteristic makes it a particularly well-suited solvent for a variety of acid-mediated reactions where other ethers like THF might decompose. nih.gov For instance, CPME can be used as a solvent for reactions involving titanium tetrachloride (TiCl₄), whereas benzotrifluoride (BTF) has been shown to react explosively under similar conditions. nih.gov Its utility has been demonstrated in intramolecular carbonyl-ene reactions catalyzed by zinc chloride and in certain Beckmann rearrangements, where it can be a substitute for halogenated solvents like dichloromethane (B109758) (CH₂Cl₂). nsf.govnih.gov The commercial availability of a 4 M solution of HCl in CPME further simplifies its use in acid-catalyzed processes. acsgcipr.org
Beckmann Rearrangement
The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. wikipedia.org The inherent stability of this compound under strongly acidic conditions makes it a suitable solvent for this transformation. researchgate.net For instance, CPME has been successfully employed as the reaction medium for the Beckmann rearrangement of indanones. researchgate.net Its use provides a stable environment for the reaction to proceed, avoiding solvent degradation that can occur with less stable ethers.
Friedel–Crafts Reactions
Friedel–Crafts reactions, which include both alkylation and acylation, are fundamental methods for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions are catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃). wikipedia.org The stability of CPME in the presence of Lewis acids makes it a competent solvent for these processes. nih.govwikipedia.org Unlike other ethereal solvents that can form stable complexes with Lewis acids, thereby inhibiting the catalyst, CPME's greater stability allows the reaction to proceed effectively. nih.gov
Acid-Catalyzed Reactions
Due to its robust nature in acidic environments, CPME is recognized as a particularly well-suited solvent for a wide array of acid-catalyzed reactions. nih.gov It demonstrates stability even in the presence of concentrated acids like H₂SO₄ and HCl at elevated temperatures. researchgate.net This characteristic allows for cleaner reactions and simpler workup procedures compared to other ether solvents that are prone to degradation. nih.govresearchgate.net
Acetalization Reactions
Acetalization is a reversible, acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and an alcohol to form an acetal. To achieve high yields, the water formed as a byproduct must be removed to shift the equilibrium toward the product. researchgate.net CPME is an excellent solvent for these reactions, particularly when performed under dehydrating conditions. wikipedia.org
A sustainable approach to acetalization involves the use of CPME in conjunction with mild, heterogeneous acidic catalysts like ammonium (B1175870) salts (e.g., NH₄Cl, NH₄Br, NH₄HSO₄). researchgate.netcnr.itrsc.org These salts are insoluble in CPME, easy to handle, recoverable, and present fewer corrosion and toxicity issues than traditional soluble acids like p-toluenesulfonic acid. cnr.it This solvent/catalyst system has been effectively used for the synthesis of various acetals, including the conversion of glycerol with different aldehydes. researchgate.netcnr.it In these reactions, ammonium salts have demonstrated performance that is equal to or better than commonly used catalysts such as Amberlyst 15® or Montmorillonite K10. researchgate.net
The efficiency of various ammonium salt catalysts in the acetalization of glycerol with different aldehydes in CPME is demonstrated in the table below.
| Aldehyde | Catalyst | Conversion (%) |
| Benzaldehyde | NH₄HSO₄ | 95 |
| 4-Methoxybenzaldehyde | NH₄HSO₄ | >99 |
| 4-Nitrobenzaldehyde | NH₄HSO₄ | 80 |
| Benzaldehyde | NH₄Br | 85 |
| 4-Methoxybenzaldehyde | NH₄Br | >99 |
| 4-Nitrobenzaldehyde | NH₄Br | 25 |
Data sourced from a study on glycerol acetalization in CPME, conducted at Dean-Stark reflux for 6 hours with a 1.1:1 glycerol/aldehyde molar ratio and 3 mol% catalyst. cnr.it
CPME's ability to form a minimum-boiling-point azeotrope with water makes it highly effective for driving acetalization reactions to completion under Dean–Stark conditions. wikipedia.orgresearchgate.netcnr.it The CPME-water azeotrope consists of 83.7% CPME and 16.3% water and boils at 83 °C. wikipedia.org During the reaction, this azeotrope distills over, and upon condensation, the water separates from the hydrophobic CPME, allowing the dried solvent to be returned to the reaction vessel. cnr.it This continuous removal of water effectively shifts the reaction equilibrium, leading to high yields of the desired 1,3-dioxolanes or 1,3-dioxanes. researchgate.netrsc.org This method provides a greener alternative to the use of aromatic solvents like toluene for azeotropic dehydration. cnr.it
Deprotection of Boc Groups
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which is typically removed under acidic conditions. fishersci.co.uk The deprotection is often carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or dioxane. fishersci.co.ukreddit.com Given CPME's demonstrated high stability in the presence of strong Brønsted acids, it serves as a suitable solvent for Boc group deprotection. researchgate.net The use of CPME avoids potential side reactions that might occur with less stable ether solvents. Furthermore, the commercial availability of solutions of HCl in CPME facilitates its direct use in these deprotection protocols. nih.gov
Chlorination Reactions
This compound (CPME) serves as a suitable solvent for certain chlorination reactions, offering a stable medium for reagents like sulfuryl chloride (SO2Cl2). wikipedia.orgsciencemadness.org Sulfuryl chloride is utilized in the conversion of C-H bonds to C-Cl bonds, particularly adjacent to activating groups such as carbonyls and sulfoxides. wikipedia.org These reactions often proceed under free-radical conditions, sometimes initiated by agents like AIBN. wikipedia.org
In specific applications, such as the synthesis of key intermediates for antiretroviral drugs, a sulfuryl chloride-mediated chlorothiol–ene reaction has been successfully carried out. nih.gov The reaction between a thioglycolate and SO2Cl2 is noted to be exothermic. nih.gov While solvents like dichloromethane (DCM) and toluene have been shown to provide good yields in such reactions, CPME's stability and favorable environmental profile make it a viable alternative to traditional chlorinated solvents. nih.govnih.gov
Additionally, a 4M solution of hydrogen chloride (HCl) in CPME is recognized as a useful reagent for chlorination, among other applications like the deprotection of Boc groups. manufacturingchemist.com The stability of CPME to gaseous HCl allows for its use in reactions like the Pinner reaction, where it can simplify the process by allowing for the direct precipitation and isolation of the product. manufacturingchemist.comresearchgate.nettandfonline.com
Stability towards Brønsted and Lewis Acids
This compound (CPME) exhibits notable stability in the presence of both Brønsted and Lewis acids, making it a versatile solvent for a range of acid-catalyzed reactions. nih.govwikipedia.orgnih.gov This stability contrasts with other common ether solvents like methyl tert-butyl ether (MTBE), which is unstable under acidic conditions, and tetrahydrofuran (THF), which can undergo ring-opening polymerization. researchgate.netmdpi.com
Brønsted Acids: CPME is stable in the presence of strong Brønsted acids such as sulfuric acid and hydrochloric acid. manufacturingchemist.com It can be used as a solvent for 4M HCl solutions. manufacturingchemist.com For instance, no decomposition was observed when CPME was exposed to 62% H2SO4 at 40°C or 18% HCl at 100°C for 8 hours. researchgate.net This stability allows for its use in reactions such as the Pinner reaction, where a 4N HCl solution in CPME is employed. manufacturingchemist.comresearchgate.net
Lewis Acids: CPME also demonstrates good stability with Lewis acids, which are often required for reactions like Friedel-Crafts alkylations and acylations. wikipedia.orglobachemie.comwikiwand.com It has been shown to be a suitable solvent for reactions mediated by Lewis acids such as titanium tetrachloride (TiCl4) and titanium tetrabromide (TiBr4). researchgate.net This makes CPME a potential substitute for halogenated solvents like dichloromethane (CH2Cl2) in certain Lewis acid-catalyzed transformations. researchgate.net
Reductions
This compound (CPME) is a suitable medium for various reduction reactions in organic synthesis. wikipedia.orgwikiwand.com Its stability and compatibility with common reducing agents make it an attractive alternative to other ethereal solvents. lobachemie.comzeon.co.jp
Metal Reductions (e.g., NaBH4, LiAlH4, DIBALH)
CPME is effectively used as a solvent for reductions involving common metal hydride reagents. lobachemie.comzeon.co.jp These include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and diisobutylaluminum hydride (DIBALH). lobachemie.comzeon.co.jp The use of CPME in these reactions is part of its broader applicability in processes involving organometallic reagents. wikipedia.org For instance, DIBALH has been identified as an effective activator for the reductive magnesiation of aryl and alkyl bromides with magnesium metal in CPME. nih.gov
Tributyltin Hydride Mediated Reductions
CPME has been successfully employed as a solvent for tributyltin hydride (Bu3SnH) mediated reductions. researchgate.net This demonstrates its utility in radical-based reduction methodologies. researchgate.net
Oxidations
This compound (CPME) is considered a suitable solvent for oxidation reactions due to its notable stability. wikipedia.orgwikiwand.com This stability is attributed to its resistance to peroxide formation, a common issue with many ether solvents. nih.govnih.govresearchgate.net The formation of peroxides in ethers like tetrahydrofuran (THF) and diisopropyl ether can pose significant safety hazards, as these peroxides can be explosive, especially upon concentration. nih.govmit.eduoregonstate.edulouisville.edu
CPME's resistance to autoxidation is linked to the high bond dissociation energy of its secondary α-C-H bond. nih.gov Commercial CPME is typically stabilized with a low concentration of butylated hydroxytoluene (BHT), around 50 ppm, which is significantly less than the amount used for THF (250 ppm). nih.gov Even when exposed to air at high temperatures, stabilized CPME shows no peroxide formation. nih.gov
The chemical stability of CPME against oxidation has been utilized in the epoxidation of alkenes with hydrogen peroxide, catalyzed by polyoxometalate nanoparticles. researchgate.net In a comparison with 18 other environmentally friendly solvents, CPME, along with 2-MeTHF, provided the best results in terms of turnover frequency. researchgate.net
Radical Reactions
This compound (CPME) is an effective medium for conducting radical reactions. nih.gov Its suitability for these reactions stems from its relatively high boiling point (106 °C) and, crucially, its stability towards hydrogen-atom abstraction. nih.govresearchgate.net The α-C-H bond in CPME is less susceptible to abstraction compared to other ethereal solvents like diisopropyl ether or THF, making it a more robust choice for processes involving free radicals. researchgate.net
A variety of radical-mediated transformations have been successfully carried out in CPME. These include hydrostannation, hydrosilylation, and hydrothiolation of alkenes and alkynes, often promoted by radical initiators such as AIBN or 2,2'-azobis(2,4-dimethylvaleronitrile) (V-65). nih.govresearchgate.net Tributyltin hydride mediated reductions also proceed effectively in this solvent. researchgate.net
Hydrostannation
The hydrostannation of various alkenes and alkynes, promoted by initiators such as AIBN or V-65, has been successfully performed in CPME. researchgate.netresearchgate.net This solvent has also been effectively used in multi-step reactions that begin with hydrostannation, followed by subsequent processes like Pd-catalyzed coupling. nih.gov
Hydrosilylation
Similar to hydrostannation, the hydrosilylation of alkenes and alkynes proceeds efficiently in CPME. researchgate.net These reactions are typically promoted by radical initiators like AIBN or V-65. researchgate.net
Hydrothiolation
CPME is a suitable solvent for the hydrothiolation of various alkenes and alkynes. researchgate.net The reactions are effectively promoted using AIBN or 2,2'-azobis(2,4-dimethylvaleronitrile) (V-65) as initiators. researchgate.net
Table 1: Radical-Mediated Reactions in CPME
| Reaction Type | Substrates | Initiators | Solvent | Outcome |
| Hydrostannation | Alkenes, Alkynes | AIBN, V-65 | CPME | Successful |
| Hydrosilylation | Alkenes, Alkynes | AIBN, V-65 | CPME | Successful |
| Hydrothiolation | Alkenes, Alkynes | AIBN, V-65 | CPME | Successful |
CPME Degradation under Thermal Radical Conditions
While generally stable, CPME can undergo slight degradation under thermal radical conditions. researchgate.net A suggested degradation pathway has been proposed. researchgate.net Analysis via GC-MS indicates that this degradation leads to the formation of several byproducts. researchgate.net
Table 2: Degradation Products of CPME under Thermal Radical Conditions
| Degradation Product |
| Methyl pentanoate |
| Cyclopentanone (B42830) |
| 2-cyclopenten-1-ol |
| Cyclopentanol (B49286) |
| Data sourced from GC-MS analysis. researchgate.net |
Transition Metal Catalysis
CPME is recognized as a valuable solvent for reactions involving transition metal catalysts. wikipedia.orgzeon.co.jp Its properties allow it to sustain and not interfere with a given catalytic cycle, making it a suitable replacement for other ether solvents in processes like Suzuki coupling and Buchwald amination. nih.govzeon.co.jp
Cobalt-Catalyzed Reductive C–H Alkylation of Indoles
The direct C-H alkylation of indoles using carboxylic acids represents a significant advancement in indole functionalization. A catalytic system based on cobalt has been developed for this transformation. rsc.orgscispace.com The system utilizes Co(acac)₃ in combination with the ligand 1,1,1-tris(diphenylphosphinomethyl)-ethane (Triphos), with Al(OTf)₃ as a co-catalyst, to achieve the reductive alkylation of 2-methyl-1H-indole with a diverse range of carboxylic acids. rsc.org This protocol has been extended to the C3 alkylation of various substituted indole derivatives using acids such as acetic, phenylacetic, or diphenylacetic acid. rsc.orgscispace.com
Table 3: Cobalt-Catalyzed Reductive C–H Alkylation of 2-Methyl-1H-Indole
| Component | Function | Chemical Name/Type |
| Catalyst | Primary Metal Catalyst | Co(acac)₃ |
| Ligand | Stabilizing Ligand | 1,1,1-tris(diphenylphosphinomethyl)-ethane (Triphos, L1) |
| Co-catalyst | Lewis Acid | Al(OTf)₃ |
| Alkylating Agent | Carbon Source | Various Carboxylic Acids |
| Reductant | Hydrogen Source | Molecular Hydrogen (H₂) |
| This protocol enables the direct functionalization of indoles with readily available and stable carboxylic acids using a non-precious metal catalyst. rsc.orgscispace.com |
Epoxidation Reactions (e.g., Cyclohexene)
The epoxidation of alkenes is a fundamental transformation in organic synthesis. csic.es Cyclohexene can be converted to cyclohexene oxide through epoxidation, a reaction that can be carried out using various catalytic systems. wikipedia.org One approach involves heterogeneous catalysis using a vanadium-based metal-organic framework (MIL-47(V)) with hydrogen peroxide (H₂O₂) as the oxidant. rsc.org This reaction has been studied in both condensed and gas phases to understand the effects of temperature and reaction phase on product selectivity. rsc.org Another efficient method for cyclohexene epoxidation in a laboratory setting involves using magnesium monoperoxyphthalate (MMPP) in a solvent mixture, which can achieve high yields. wikipedia.org
Table 4: Catalytic Systems for Cyclohexene Epoxidation
| Catalyst System | Oxidant | Key Features |
| Vanadium-based MOF (MIL-47(V)) | Hydrogen Peroxide (H₂O₂) | Heterogeneous catalyst, studied in both liquid and gas phases. rsc.org |
| Magnesium Monoperoxyphthalate (MMPP) | MMPP | Homogeneous reaction, suitable for laboratory scale, achieves high yields. wikipedia.org |
| Peracids | Peracetic acid, etc. | Homogeneous reaction, a common method for epoxidation. wikipedia.org |
| Silver and Molecular Oxygen | Molecular Oxygen (O₂) | Heterogeneous catalysis, preferred in some industrial applications for better atom economy. wikipedia.org |
Multiphase and One-Pot Reactions
This compound (CPME) has emerged as a valuable solvent in organic synthesis due to its unique physical and chemical properties. Its high boiling point, low melting point, hydrophobicity, and stability under a wide range of acidic and basic conditions make it particularly suitable for multiphase and one-pot reaction sequences. nih.govresearchgate.net These characteristics allow for process simplification, reduction of waste, and the telescoping of multiple reaction steps, contributing to more efficient and environmentally benign chemical manufacturing. researchgate.netmanufacturingchemist.com
The utility of CPME in biphasic systems stems primarily from its significant hydrophobicity. nih.gov Unlike many common ethereal solvents such as tetrahydrofuran (THF) or 1,4-dioxane, which are fully miscible with water, CPME exhibits very low water solubility. The solubility of CPME in water is approximately 1.1 g/100g , and the solubility of water in CPME is even lower, at 0.3 g/100g at 23°C. manufacturingchemist.comzeon.co.jp This poor miscibility ensures a sharp, clean separation between the aqueous and organic phases, which simplifies workup procedures and facilitates the recovery of both the product and the solvent. manufacturingchemist.com
This clear phase separation is advantageous for a variety of reactions conducted in a CPME/water medium. For instance, CPME has been shown to be a superior solvent for the asymmetric alkylation of dipeptide-derived azlactones, where the reaction occurs in a biphasic environment. Furthermore, its ability to form a low-boiling azeotrope with water (83.7% CPME to 16.3% water at 83°C) makes it effective for reactions that require the removal of water, such as acetalizations. manufacturingchemist.comwikipedia.org
| Solvent | Solubility in Water (g/100g) | Solubility of Water in Solvent (g/100g) |
|---|---|---|
| This compound (CPME) | 1.1 | 0.3 |
| Tetrahydrofuran (THF) | Miscible | Miscible |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | 14 | 4 |
| Diethyl ether (Et₂O) | 6.9 | 1.2 |
| 1,4-Dioxane | Miscible | Miscible |
| Methyl tert-butyl ether (MTBE) | 4.2 | Not specified |
Data sourced from multiple references. zeon.co.jpresearchgate.netjunsei.co.jp
A significant advantage of using CPME is its ability to function as a reaction, extraction, and crystallization solvent within a single process. manufacturingchemist.comzeon.co.jp This "solvent unification" eliminates the need for solvent swaps, which are common in multi-step syntheses where different solvents are required for the reaction and subsequent workup or purification steps. By unifying the solvent, the total volume of solvent used is reduced, process time is shortened, and the generation of solvent waste is minimized. researchgate.netmanufacturingchemist.com The high recovery rate of CPME, often exceeding 90%, further enhances its sustainability profile. manufacturingchemist.com
CPME's role in simplifying product isolation is particularly evident in reactions where the product has low solubility in the solvent. A prime example is the improved Pinner reaction, where nitriles react with an alcohol in the presence of hydrogen chloride. tandfonline.comsemanticscholar.org When a 4N HCl solution in CPME is used, the starting materials (nitrile and methanol) are soluble, but the resulting crystalline imidate hydrochloride product is not. manufacturingchemist.comtandfonline.com This allows the product to precipitate out of the reaction mixture and be isolated by simple filtration and washing with CPME. tandfonline.comtandfonline.com This method is far more efficient and safer than traditional protocols that use solvents like dioxane or diethyl ether and require complex extractive workups to isolate moisture-sensitive products. manufacturingchemist.comtandfonline.com
| Process Step | Traditional Process (e.g., using Dioxane) | CPME Process |
|---|---|---|
| Reaction | Nitrile and alcohol in Dioxane with HCl | Nitrile and alcohol in CPME with HCl |
| Product State | Product remains dissolved | Product precipitates |
| Isolation | Tedious extractive workup with a second solvent (e.g., ethyl acetate) | Simple filtration of the solid product |
| Purification | Evaporation of extraction solvent, potential for recrystallization | Washing of the filtered solid with CPME |
| Solvents Used | Multiple (Dioxane, extraction solvent) | Single (CPME) |
Table constructed based on descriptions in cited literature. manufacturingchemist.comtandfonline.com
The concept of "telescoping" involves performing multiple synthetic transformations in a single reactor without the isolation of intermediates. nih.gov This approach significantly improves process efficiency by reducing handling steps, solvent use, and waste. nih.govacsgcipr.org CPME's chemical stability under both acidic and basic conditions, combined with its aforementioned properties, makes it an excellent medium for telescoping reactions. nih.govmanufacturingchemist.com
A notable example is the one-pot, two-step synthesis of thiazole derivatives. mdpi.com In this process, a cycloaddition reaction is first performed in CPME. Subsequently, a dehydrating agent is added directly to the same reaction vessel to convert the unstable intermediate into the final, stable thiazole product. mdpi.com CPME was identified as the optimal solvent for this sequence, affording high yields. mdpi.com This one-pot protocol avoids a separate purification step for the unstable intermediate, streamlining the synthesis. mdpi.com Similarly, CPME has been employed in one-pot glycosylation strategies, where its properties facilitate the sequential formation of multiple glycosidic bonds without laborious intermediate purifications. nih.gov The ability to perform sequential reactions in the same solvent is a key advantage that leads to significant process innovation and greener chemical production. manufacturingchemist.com
| Step | Transformation | Details |
|---|---|---|
| 1 | Cycloaddition | Cyclopropane-1,1-dicarbonitrile reacts with mercaptoacetaldehyde in CPME at room temperature to form a hydroxythiazoline intermediate. |
| 2 | Dehydration | A dehydrating agent (Burgess reagent) is added directly to the reaction mixture from Step 1. |
| Product | Thiazole derivative | The final product is obtained after a single purification step, avoiding isolation of the unstable intermediate. |
Sequence based on the synthesis of thiazolylcyanocyclopropanes. mdpi.com
Cyclopentyl Methyl Ether in Green and Sustainable Chemistry
Role as an Eco-Friendly Solvent
CPME is considered a promising eco-friendly solvent due to a range of valuable properties, including a low rate of peroxide formation, stability under both acidic and basic conditions, a relatively high boiling point, and high hydrophobicity. nih.govresearchgate.netwikipedia.org These characteristics contribute to its role in creating more sustainable chemical practices by reducing waste and improving safety. manufacturingchemist.comsigmaaldrich.com Unlike many traditional ether solvents, CPME's resistance to forming explosive peroxides enhances laboratory safety. sigmaaldrich.com
A primary contribution of CPME to green chemistry is its ability to significantly reduce solvent and water waste. manufacturingchemist.com Solvents are a major contributor to the waste generated by chemical industries, often accounting for over 80% of the mass in pharmaceutical manufacturing. nih.govnih.gov CPME's high hydrophobicity is a key factor in waste reduction. zeon.co.jp Its low miscibility with water (1.1 g of CPME dissolves in 100 g of water at 23°C) allows for simple and clean separation of the organic and aqueous phases, which minimizes the formation of large volumes of aqueous waste that are common with water-miscible solvents like Tetrahydrofuran (B95107) (THF). manufacturingchemist.com
Table 1: Comparison of Physical Properties of CPME and Other Common Solvents
| Property | Cyclopentyl methyl ether (CPME) | Tetrahydrofuran (THF) | 1,4-Dioxane (B91453) | Methyl tert-butyl ether (MTBE) | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
|---|---|---|---|---|---|---|---|
| Boiling Point (°C) | 106 wikipedia.org | 66 zeon.co.jp | 101 zeon.co.jp | 55 zeon.co.jp | 153 | 189 | 202 |
| Melting Point (°C) | < -140 zeon.co.jp | -108.5 zeon.co.jp | 11.8 researchgate.net | -108.7 lobachemie.com | -61 | 18.5 | -24 |
| Density (g/cm³ at 20°C) | 0.86 zeon.co.jp | 0.89 zeon.co.jp | 1.03 zeon.co.jp | 0.74 lobachemie.com | 0.944 | 1.100 | 1.028 |
| Solubility in Water ( g/100g at 23°C) | 1.1 manufacturingchemist.com | Miscible manufacturingchemist.com | Miscible | 4.8 | Miscible | Miscible | Miscible |
| Heat of Vaporization (kcal/kg) | 69.2 lobachemie.com | 98.1 lobachemie.com | 98.6 lobachemie.com | 81.7 lobachemie.com | - | - | - |
Note: Data for DMF, DMSO, and NMP are typical values and are included for comparative context.
While atom economy, a concept developed by Barry Trost, primarily focuses on maximizing the incorporation of reactant atoms into the final product, the choice of solvent can indirectly influence it. nih.govwikipedia.orgacs.org An ideal reaction in terms of atom economy would incorporate all starting materials into the desired product with minimal byproducts. nih.gov Although CPME is currently produced from petrochemical sources, the synthesis process itself is described as having a remarkably high atom economy. nih.govus.es
Solvent Replacement Strategies
A significant aspect of green chemistry involves replacing hazardous or environmentally persistent solvents with safer, more sustainable alternatives. nih.gov CPME has been identified as a viable replacement for several classes of problematic solvents commonly used in the chemical industry. zeon.co.jpzeon.co.jp
CPME is widely positioned as a greener alternative to traditional ethereal solvents like THF, 1,4-Dioxane, and methyl tert-butyl ether (MTBE). nih.govzeon.co.jpzeon.co.jp These solvents have notable drawbacks: THF is water-miscible, making it difficult to recover, and readily forms explosive peroxides; 1,4-Dioxane is a suspected carcinogen; and MTBE has low solubility for some reagents and is unstable under acidic conditions. manufacturingchemist.com
CPME overcomes many of these issues. manufacturingchemist.com Its key advantages include:
Low Peroxide Formation: CPME shows a much lower and slower tendency to form peroxides compared to THF, enhancing safety. manufacturingchemist.comsigmaaldrich.com
High Hydrophobicity: Unlike THF and 1,4-dioxane, CPME's poor miscibility with water simplifies workup procedures and reduces aqueous waste streams. wikipedia.orgmanufacturingchemist.com
Chemical Stability: It is relatively stable under both acidic and basic conditions, making it suitable for a wider range of reactions, including Grignard reactions, Suzuki couplings, and reactions involving Lewis acids. manufacturingchemist.comzeon.co.jpresearchgate.net
Wide Liquid Range: With a boiling point of 106°C and a melting point below -140°C, CPME can be used for reactions at both elevated and low temperatures. manufacturingchemist.comzeon.co.jp
Research has shown that in many reactions, such as certain iron-catalyzed cross-coupling reactions, CPME can be a suitable solvent where THF gives notably lower yields. mdpi.com
Dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP) are widely used for their high polarity and solvating power. rsc.orgrsc.org However, they are facing increasing regulatory scrutiny due to toxicity concerns, particularly reproductive toxicity for DMF and NMP. acs.orgnih.gov This has driven a search for safer alternatives. rsc.orgmdpi.com
CPME has been successfully used as an environmentally friendly alternative to solvents like DMF and DMSO in certain polymerization reactions, such as reversible-addition fragmentation chain transfer (RAFT) and nitroxide-mediated polymerization (NMP). rsc.org Studies have shown that kinetic data and final monomer conversions in CPME are comparable or even superior to those obtained in traditional dipolar aprotic solvents for these specific applications. rsc.org While not a universal substitute for all applications of high-polarity aprotic solvents, these findings demonstrate its potential as a viable greener alternative in specific synthetic contexts. mdpi.com
Solvent Recovery and Recycling
The ability to efficiently recover and recycle solvents is a cornerstone of sustainable chemical manufacturing, as it reduces both waste disposal costs and the consumption of virgin solvent. nih.gov CPME exhibits several properties that make it highly suitable for recovery and recycling. manufacturingchemist.comsemanticscholar.org
The high hydrophobicity of CPME is the most critical factor for its easy recovery. manufacturingchemist.comzeon.co.jp After a reaction, it readily separates from water, allowing for straightforward recovery of the solvent phase. manufacturingchemist.com Furthermore, CPME forms a low-boiling azeotrope with water (83.7% CPME / 16.3% water, boiling at 83°C), which facilitates its dehydration by azeotropic distillation. wikipedia.orgmanufacturingchemist.com This process is an effective way to dry the recovered solvent for reuse, further reducing waste. manufacturingchemist.com
Another advantageous property is its lower heat of vaporization (69.2 kcal/kg) compared to other solvents with similar or lower boiling points, such as THF (98.1 kcal/kg) and 1,4-dioxane (98.6 kcal/kg). manufacturingchemist.comlobachemie.com This lower energy requirement for distillation translates into energy savings during the solvent recovery process. manufacturingchemist.comzeon.co.jp The combination of these properties allows for a high recovery rate of CPME, often exceeding 90%, making it an economically and environmentally attractive option for industrial processes. manufacturingchemist.com
Ease of Separation from Aqueous Phases
A significant advantage of CPME in green chemistry is its straightforward separation from water, which simplifies process workups and reduces waste. zeon.co.jplobachemie.com This is primarily due to its high hydrophobicity. zeon.co.jp The solubility of CPME in water is only 1.1 g/100g at 23°C, and the solubility of water in CPME is even lower at 0.3 g/100g at the same temperature. zeon.co.jpmanufacturingchemist.comjunsei.co.jpjunsei.co.jp This low mutual miscibility results in a distinct separation between the organic and aqueous phases, facilitating easy recovery of the solvent. manufacturingchemist.com In contrast to water-soluble ethers like THF and 1,4-dioxane, only trace amounts of CPME remain in the aqueous phase after extraction. wikipedia.org
This property not only makes CPME an effective extraction solvent but also helps in reducing the volume of wastewater generated compared to processes using water-miscible solvents. zeon.co.jpmanufacturingchemist.com
Furthermore, CPME forms a minimum-boiling azeotrope with water. wikipedia.orgmanufacturingchemist.com The azeotrope consists of 83.7% CPME and 16.3% water by weight and boils at 83°C. wikipedia.orgzeon.co.jp This characteristic allows for the efficient removal of water from reaction mixtures through azeotropic distillation, a process that is often more energy-efficient than other drying methods. manufacturingchemist.cominnospk.com
| Property | Value | Temperature |
|---|---|---|
| Solubility of CPME in Water | 1.1 g/100g | 23°C |
| Solubility of Water in CPME | 0.3 g/100g | 23°C |
| Azeotropic Boiling Point | 83°C | - |
| Azeotropic Composition (CPME/Water wt%) | 83.7 / 16.3 | - |
Low Heat of Vaporization and Energy Savings in Distillation
Energy efficiency is a cornerstone of green chemistry, and CPME contributes to this principle through its low heat of vaporization. lobachemie.comyale.edu Despite having a relatively high boiling point of 106°C, CPME's heat of vaporization is lower than that of many other common ether solvents. wikipedia.orgmanufacturingchemist.com The heat of vaporization for CPME at its boiling point is 69.2 kcal/kg. lobachemie.com This is significantly lower than that of solvents like THF (98.1 kcal/kg) and dioxane (98.6 kcal/kg). lobachemie.com
| Solvent | Boiling Point (°C) | Heat of Vaporization (kcal/kg) |
|---|---|---|
| This compound (CPME) | 106 | 69.2 |
| Tetrahydrofuran (THF) | 65 | 98.1 |
| Diethyl ether | 34.6 | 86.08 |
| Dioxane | 101 | 98.6 |
| Methyl tert-butyl ether (MTBE) | 55 | 81.7 |
Efficient Recycling Rates
The ability to efficiently recycle solvents is critical for sustainable chemical manufacturing. CPME exhibits high recovery and recycling rates, largely due to its chemical stability and physical properties. manufacturingchemist.comnih.gov Its resistance to both acidic and basic conditions means it can be recovered from a wide variety of reaction mixtures without significant degradation. wikipedia.orgresearchgate.net
The combination of its high hydrophobicity and low water solubility facilitates near-complete recovery from aqueous workups. nih.gov This efficient separation minimizes solvent loss to waste streams. zeon.co.jp Reports indicate that the unique properties of CPME allow for a high recovery rate, often exceeding 90%. manufacturingchemist.com Because CPME can serve as a solvent for reactions, extractions, and crystallizations, it can unify the role of multiple solvents, which simplifies processes and reduces the total amount of solvent that needs to be managed and recycled. lobachemie.commanufacturingchemist.com This unification of solvents leads to simpler, one-pot syntheses, further reducing waste and improving process efficiency. zeon.co.jp
Compliance with Green Chemistry Principles
The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. labdepotinc.commsu.edu CPME aligns well with several of these core tenets, making it a preferred solvent in sustainable synthesis. researchgate.net
Meets Multiple Principles of Green Chemistry
CPME's characteristics allow it to satisfy numerous principles of green chemistry. researchgate.net Research indicates that CPME meets at least eight of the twelve principles developed by Paul Anastas and John Warner. researchgate.netlabdepotinc.com
Key principles met by CPME include:
Prevention of Waste: By enabling simpler processes, reducing wastewater, and allowing for high recovery rates, CPME helps to prevent waste generation in the first place, which is the foundational principle of green chemistry. manufacturingchemist.comyale.edu
Safer Solvents and Auxiliaries: CPME is presented as a safer alternative to hazardous solvents like dioxane (a carcinogen) and solvents prone to rapid peroxide formation like THF and diethyl ether. wikipedia.orgacs.org
Design for Energy Efficiency: As detailed previously, its low heat of vaporization minimizes the energy required for distillation and recovery, aligning with the principle of designing for energy efficiency. zeon.co.jplobachemie.comyale.edu
Catalysis: CPME is a suitable solvent for various catalytic reactions, including those using transition metals and Lewis acids, which are preferred over stoichiometric reagents. zeon.co.jpnih.gov
Reduce Derivatives: The stability of CPME under a wide range of conditions can sometimes eliminate the need for protecting groups, thus avoiding extra steps and reducing waste. acs.org
Inherently Safer Chemistry for Accident Prevention: CPME exhibits a narrow explosion range and a lower tendency to form explosive peroxides compared to other common ethers, contributing to safer chemical processes. wikipedia.orgzeon.co.jpacs.org
The collective advantages of higher hydrophobicity, stability, lower peroxide formation, and energy-efficient recovery make CPME a strong contributor to the advancement of green chemistry and process innovation. researchgate.net
Applications of Cyclopentyl Methyl Ether in Specialized Chemical Fields
Pharmaceutical Synthesis and Process Chemistry
The pharmaceutical industry is a major consumer of solvents, which can account for over 80% of the material used in the manufacturing of active pharmaceutical ingredients (APIs). nih.govresearchgate.net The adoption of greener solvents like CPME is a critical step towards more sustainable pharmaceutical production. CPME's favorable characteristics, such as its hydrophobicity, ease of recovery, and low toxicity, position it as an excellent substitute for more hazardous traditional solvents. nih.govdravyom.com
CPME is increasingly utilized as a process solvent in the synthesis of APIs. researchgate.net Its stability across a wide range of reaction conditions, including those involving strong bases, acids, and organometallic reagents, makes it highly suitable for the multi-step syntheses often required for complex pharmaceutical molecules. researchgate.netnih.gov The solvent's high boiling point and ability to form an azeotrope with water facilitate dehydration reactions and allow for easy product isolation and solvent recycling, contributing to more efficient and environmentally friendly API manufacturing processes. wikipedia.orgmanufacturingchemist.com
In the field of solid-phase peptide synthesis (SPPS), CPME has been investigated as a green alternative to commonly used, yet hazardous, solvents like N,N-dimethylformamide (DMF). nih.govbohrium.compeptide.com While some studies have noted that CPME can show limited solubility for certain protected amino acids and coupling reagents, it has demonstrated potential in specific applications within SPPS. bohrium.comscispace.com
A significant application for CPME in this area is as a precipitating agent after the final acidolytic cleavage step in SPPS. scispace.comresearchgate.net Traditionally, hazardous ethers like diethyl ether (DEE) or methyl tert-butyl ether (MTBE) are used for this purpose. peptide.comscispace.com Research has shown that CPME can effectively replace these solvents, yielding precipitated peptides with identical HPLC profiles and in similar quantities to those obtained using DEE. scispace.comresearchgate.net Its greater stability in acidic media and favorable environmental, health, and safety (EHS) profile make it a superior choice for peptide precipitation. scispace.com
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Disadvantages | Performance as Precipitant |
|---|---|---|---|---|
| Diethyl ether (DEE) | 35 | -45 | Low boiling/flash point, prone to peroxide formation. scispace.com | Standard, widely used. |
| Methyl tert-butyl ether (MTBE) | 55 | -28 | Low boiling/flash point, potential carcinogenicity. scispace.com | Can cause t-butylation of certain amino acid residues. researchgate.net |
| Cyclopentyl methyl ether (CPME) | 106 | -1 | Higher boiling point requires more energy for removal. | Produces similar yield and purity to DEE without the associated hazards. scispace.comresearchgate.net |
CPME has proven to be an effective solvent for the synthesis of specific biologically active drugs, including the analgesic Tramadol and the antiestrogen (B12405530) Tamoxifen. nih.gov The synthesis of these molecules often involves Grignard reactions, for which CPME is a suitable medium. nih.govresearchgate.netresearchgate.net
For the synthesis of Tramadol, a key step involves the addition of a Grignard reagent, 3-methoxyphenyl (B12655295) magnesium bromide, to a cyclic β-amino ketone. nih.govresearchgate.net Studies have demonstrated that conducting this reaction in CPME leads to the successful formation of the desired product. nih.gov Similarly, the synthesis of Tamoxifen can be achieved in CPME. nih.govresearchgate.net This process involves the addition of an organometallic reagent to a congested ketone, followed by dehydration. nih.gov While some lithiation steps in the Tamoxifen synthesis may require a co-solvent like tetrahydrofuran (B95107) (THF), CPME serves as the primary reaction medium, showcasing its utility in the production of these important pharmaceuticals. nih.gov
Polymer Chemistry
CPME is also gaining traction as a green solvent in polymer chemistry, particularly in controlled radical polymerization techniques that require stable and non-reactive media. Its stability towards hydrogen-atom abstraction makes it a suitable medium for radical reactions. nih.gov
CPME has been successfully employed as an environmentally friendly alternative to conventional solvents like THF, dimethyl sulfoxide (B87167) (DMSO), and DMF in Reversible-Addition Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgrsc.orgresearchgate.net RAFT is a versatile form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.orgyoutube.com
Research has shown that the RAFT polymerization of various monomers, including vinyl chloride, styrene (B11656), methyl acrylate (B77674), and vinyl acetate (B1210297), proceeds effectively in CPME. rsc.orgresearchgate.net Kinetic studies reveal a linear increase of molecular weight with monomer conversion, which is characteristic of a controlled polymerization process. rsc.orgresearchgate.net Notably, the apparent propagation rate constants (kpapp) in CPME are comparable to those in traditional solvents, while final monomer conversions are often higher. rsc.org This demonstrates that CPME is not only a greener alternative but can also be a more efficient medium for RAFT polymerization. rsc.orgresearchgate.net
| Solvent | Time (h) | Conversion (%) | Mn,exp (g/mol) | Đ (Mw/Mn) |
|---|---|---|---|---|
| CPME | 24 | 96 | 22,300 | 1.14 |
| DMF | Not specified | Similar polymerization rate to CPME. rsc.org | Not specified | Not specified |
| Bulk | Not specified | Slightly lower polymerization rate than CPME. rsc.org | Not specified | Not specified |
Similar to its application in RAFT, CPME has been identified as an excellent green substitute for toxic solvents in Nitroxide-Mediated Polymerization (NMP). rsc.orgrsc.orgresearchgate.net NMP is another key technique in controlled radical polymerization that utilizes a nitroxide mediating agent to reversibly trap propagating radicals, allowing for the synthesis of well-defined polymers. sigmaaldrich.com
The NMP of monomers such as vinyl chloride and styrene has been successfully conducted in CPME. rsc.org The kinetic data from these polymerizations confirm the controlled nature of the process, with molecular weights increasing linearly with monomer conversion. rsc.orgresearchgate.net The "livingness" of the polymer chains prepared by NMP in CPME has been verified through chain-end characterization and successful reinitiation experiments, further validating CPME's role as a high-performance, eco-friendly solvent for advanced polymer synthesis. rsc.org
Polymerization of Vinyl Chloride, Styrene, Methyl Acrylate, and Vinyl Acetate
This compound has been successfully employed as a green solvent alternative for the controlled radical polymerization of several key monomers, including vinyl chloride, styrene, methyl acrylate, and vinyl acetate. rsc.org Specifically, its use in reversible-addition fragmentation chain transfer (RAFT) polymerization has demonstrated its efficacy as a substitute for more hazardous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). rsc.org
In the RAFT polymerization of these monomers, the kinetic data revealed a linear increase in molecular weight with monomer conversion, indicating a well-controlled polymerization process in CPME. rsc.org The apparent propagation rate constants (kapp) observed in CPME were comparable to those reported for conventional solvents, yet final monomer conversions were often higher. rsc.org For instance, in the MADIX (macromolecular design via the interchange of xanthates) polymerization of vinyl chloride, CPME was selected as the optimal "green" solvent, yielding a relatively high monomer conversion of approximately 57% after 22 hours at 42°C.
The "living" character of the polymers, such as polyvinyl chloride (PVC) macroinitiators prepared by RAFT and nitroxide-mediated polymerization (NMP) in CPME, has been confirmed through chain-end characterization and successful reinitiation experiments. rsc.org This demonstrates that CPME does not interfere with the controlled nature of the polymerization, making it a viable green substitute for toxic solvents in these processes. rsc.org
| Monomer | Polymerization Method | Key Finding | Reference |
|---|---|---|---|
| Vinyl Chloride (VC) | RAFT/NMP | CPME is an excellent green substitute for toxic solvents. | rsc.org |
| Styrene (S) | RAFT/NMP | Linear increase of molecular weight with conversion observed. | rsc.org |
| Methyl Acrylate (MA) | RAFT | Successfully polymerized in CPME. | rsc.org |
| Vinyl Acetate (VAc) | RAFT | Successfully polymerized in CPME. | rsc.org |
Biotechnology and Biorefineries
CPME is recognized as a promising eco-friendly solvent for various applications in biotechnology and biorefineries. researchgate.net Its favorable properties, such as low peroxide formation, stability under acidic and basic conditions, and a relatively high boiling point, make it a suitable medium for biotransformations and separation processes. researchgate.net
Biotransformations
In the realm of biotransformations, CPME can be utilized as a solvent or co-solvent. researchgate.net Although currently produced from petrochemical sources, its potential biogenic production from substrates like cyclopentanol (B49286) or cyclopentanone (B42830), which can be derived from furfural (B47365) or bio-based adipic acid, aligns with the principles of sustainable chemistry. researchgate.net This potential for a bio-based origin enhances its attractiveness for use in biocatalytic processes. researchgate.net
Extractive Agent in Liquid–Liquid Separations
CPME's hydrophobic nature and low water miscibility make it an effective extractive agent in liquid-liquid separations. researchgate.netacs.org It is a suitable replacement for conventional extraction solvents like hexane (B92381) and dichloromethane for the extraction of hydrophobic compounds. acs.org The liquid-liquid equilibria of ternary systems involving CPME, alcohols (ethanol or 1-butanol), and water have been studied to support its use in designing greener extraction processes. acs.org
Furan (B31954) Synthesis
CPME has potential applications in biorefineries, particularly in processes related to furan synthesis. researchgate.net Furfural, which can be derived from lignocellulosic biomass, is a key platform chemical that can be converted to cyclopentanone and subsequently to cyclopentanol, which are precursors for the potential biogenic production of CPME. researchgate.net
Chromatography
CPME is gaining attention as a greener alternative solvent in various chromatographic techniques. nih.gov Its use can help to replace more hazardous chlorinated solvents, which are a major contributor to the environmental impact of fine chemical synthesis. nih.gov
In normal-phase liquid chromatography, particularly for the separation of nonpolar and non-volatile compounds like lipids, CPME has been successfully used as a mobile phase constituent. researchgate.net It serves as a more environmentally conscious alternative to problematic solvents such as chloroform (B151607) and aliphatic hydrocarbons. researchgate.net
Mixtures of methanol (B129727) and CPME have shown considerable potential to replace methanol/dichloromethane binary eluents in the chromatographic purification of a wide range of compounds relevant to medicinal chemistry. nih.gov Furthermore, CPME has been identified as an effective alternative to chloroform in the liquid-phase chromatography of lipids. nih.gov
In the field of ultra-high performance supercritical fluid chromatography (UHPSFC), CPME has been identified as a suitable aprotic sample diluent for the injection of large volumes. nih.gov Studies have shown that the choice of sample diluent should consider not only the analyte but also the column chemistry to minimize interactions between the diluent and the stationary phase ligands. nih.gov
| Chromatographic Technique | Application of CPME | Advantage | Reference |
|---|---|---|---|
| Normal Phase Liquid Chromatography | Mobile phase constituent for lipid separation | Greener alternative to chloroform and aliphatic hydrocarbons | researchgate.net |
| Liquid-Phase Chromatography | Solvent for lipid analysis | Effective alternative to chloroform | nih.gov |
| Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) | Sample diluent | Well-adapted for large volume injections of aprotic samples | nih.gov |
| General Chromatographic Purification | As a binary eluent with methanol | Potential to replace methanol/dichloromethane mixtures | nih.gov |
Coatings
CPME is utilized as a solvent in the formulation of coatings, where its properties contribute to both performance and a more favorable environmental profile. wikipedia.orgsdmhchemical.com As a green solvent, it is finding application in various coating systems, including those based on resins. sdmhchemical.com
The choice of solvent is a critical aspect of coatings formulation, impacting application properties, drying times, and the final film characteristics. CPME's good solvency for certain resins, such as polystyrene, makes it a suitable option for specific coating applications. mdpi.com Research investigating the interaction between CPME and polystyrene resin using Hildebrand solubility parameters has shown it to be a good solvent for this type of polymer. mdpi.com This compatibility is important for ensuring the stability and homogeneity of the coating formulation.
The broader trend in the coatings industry is a move towards more sustainable and environmentally friendly materials. sdmhchemical.com CPME, with its classification as a green solvent, aligns with this trend and offers formulators an alternative to more traditional and potentially more hazardous solvents. sdmhchemical.com
Advanced Research and Future Directions
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability. CPME's properties, such as its high boiling point and stability under a range of reaction conditions, make it a suitable solvent for this technology.
The integration of multiple reaction steps into a single, continuous operation is a significant advancement in chemical synthesis, particularly for the production of active pharmaceutical ingredients (APIs) semanticscholar.orgflinders.edu.au. This approach, often termed multistep or one-flow synthesis, can dramatically improve efficiency by eliminating the need for isolation and purification of intermediates mdpi.com. The use of CPME in such systems is advantageous due to its stability and compatibility with a variety of reagents. For instance, a continuous-flow sequence for synthesizing an important drug candidate precursor has been developed, showcasing the potential of this methodology researchgate.net. While specific examples detailing the extensive use of CPME in a complete multistep API synthesis are emerging, its properties make it a strong candidate for future applications in this area.
A key challenge in multistep flow synthesis is the management of different reaction conditions and solvents. In-line solvent switching and purification are critical components of these systems mdpi.com. The hydrophobic nature of CPME and its ability to form an azeotrope with water facilitate its separation and recovery, which is beneficial in complex, multi-step processes nih.govwikipedia.org.
Table 1: Key Considerations for CPME in Multistep Flow Synthesis
| Feature | Advantage in Multistep Flow Synthesis | Reference |
| High Boiling Point (106 °C) | Allows for a wider range of reaction temperatures and better process control. | wikipedia.org |
| Chemical Stability | Stable under both acidic and basic conditions, making it compatible with diverse reaction steps. | nih.govwikipedia.org |
| Hydrophobicity | Facilitates in-line liquid-liquid separation and product extraction. | nih.gov |
| Azeotrope with Water | Enables efficient removal of water, which can be crucial for certain reaction steps. | nih.govwikipedia.org |
| Low Peroxide Formation | Enhances the safety of the continuous process. | researchgate.net |
Flow reactors provide an excellent platform for optimizing catalytic processes due to the precise control over reaction parameters such as temperature, pressure, and residence time acs.org. The use of packed-bed reactors, where a solid-supported catalyst is contained within a column, is common in flow chemistry acs.orgresearchgate.net. This setup allows for the continuous passage of the reaction mixture over the catalyst, leading to high efficiency and easy separation of the product from the catalyst.
Palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis, have been a major focus for optimization in flow reactors acs.org. Research has demonstrated the use of a CPME/water azeotropic mixture in a continuous-flow Sonogashira cross-coupling reaction using a heterogeneous palladium catalyst. This system not only showed high catalytic performance but also very low leaching of the metal researchgate.net. The use of CPME was crucial for this outcome and allowed for the continuous recovery and reuse of the solvent, significantly reducing waste researchgate.net.
Table 2: Parameters for Optimization of a Pd-Catalyzed Flow Reaction in CPME/Water
| Parameter | Optimized Condition/Observation | Significance | Reference |
| Solvent | CPME/water azeotrope | Enhanced catalyst performance and enabled solvent recycling. | researchgate.net |
| Catalyst | Heterogeneous hybrid palladium supported on silica/β-cyclodextrin | Minimized metal leaching into the product stream. | researchgate.net |
| Reactor Type | Packed-bed flow reactor | Allowed for continuous processing and easy catalyst separation. | researchgate.net |
| Downstream Processing | In-line liquid-liquid separation | Facilitated the continuous recovery and reuse of CPME. | researchgate.net |
The environmental impact of chemical processes is a growing concern, and methodologies like Life Cycle Assessment (LCA) are being used to evaluate the sustainability of new technologies like flow chemistry researchgate.netnih.gov. LCA provides a holistic view of the environmental footprint of a process, from raw material extraction to waste disposal researchgate.netyoutube.com.
The use of green solvents is a key aspect of sustainable chemistry, and CPME is often highlighted as an environmentally friendly alternative to traditional ether solvents nih.govresearchgate.net. When combined with flow chemistry, the benefits can be even more significant. Studies have shown that the combination of heterogeneous catalysis, flow processing, and green solvents can lead to superior processes compared to industrial standards researchgate.net. A comprehensive LCA study of the synthesis of organometallic catalysts confirmed the benefits of switching from batch to flow processes, including a simplified economic analysis researchgate.net. While specific LCA studies focusing solely on CPME in a wide range of flow applications are still developing, the available data suggests a positive environmental profile due to factors like recyclability and reduced waste generation researchgate.netresearchgate.net.
Table 3: Sustainability Metrics for Solvents in Flow Chemistry
| Metric | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (B95107) (THF) | Dioxane | Reference |
| Toxicity | Low | Moderate | Carcinogenic | nih.govwikipedia.orgresearchgate.net |
| Peroxide Formation | Low | High | Moderate | wikipedia.orgresearchgate.net |
| Recoverability/Recyclability | High (hydrophobic, forms azeotrope with water) | Lower (miscible with water) | Lower (miscible with water) | nih.gov |
| Contribution to Green Chemistry Principles | Meets several principles (e.g., safer solvents, waste prevention) | Fewer | Fewer | researchgate.net |
Kinetic Studies and Reaction Mechanism Elucidation in CPME
Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. The choice of solvent can significantly influence reaction rates and pathways. CPME's unique properties make it an interesting medium for such studies.
CPME has been successfully employed as a green alternative to conventional solvents in controlled radical polymerization techniques such as Reversible-Addition Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) rsc.org. Kinetic studies of the polymerization of various vinyl monomers, including vinyl chloride (VC), styrene (B11656) (S), methyl acrylate (B77674) (MA), and vinyl acetate (B1210297) (VAc), have been conducted in CPME rsc.org.
The kinetic data from these studies revealed a linear increase of the number-average molecular weight (Mn) with monomer conversion, which is characteristic of a controlled or "living" polymerization process. The apparent propagation rate constants (kpapp) in CPME were found to be comparable to those in other commonly used solvents like tetrahydrofuran (THF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) rsc.org. Notably, higher final monomer conversions were often achieved in CPME rsc.org. The "livingness" of the polymers prepared in CPME was confirmed through chain-end characterization and successful reinitiation experiments, further demonstrating the suitability of CPME as a solvent for these advanced polymerization techniques rsc.org.
Table 4: Kinetic Data for RAFT Polymerization of Vinyl Monomers in CPME and Other Solvents
| Monomer | Solvent | kpapp x 10-4 (s-1) | Final Conversion (%) | Reference |
| Vinyl Chloride (VC) | CPME | 1.81 | 85 | rsc.org |
| THF | 1.75 | 78 | rsc.org | |
| Styrene (S) | CPME | 3.33 | 92 | rsc.org |
| DMF | 3.15 | 88 | rsc.org | |
| Methyl Acrylate (MA) | CPME | 11.1 | 95 | rsc.org |
| DMSO | 10.8 | 91 | rsc.org | |
| Vinyl Acetate (VAc) | CPME | 2.50 | 89 | rsc.org |
| DCM | 2.42 | 84 | rsc.org |
The chemical stability of CPME towards oxidation makes it a promising solvent for oxidation reactions, including the epoxidation of alkenes nih.gov. For example, in the epoxidation of alkenes with hydrogen peroxide catalyzed by polyoxometalate nanoparticles, CPME, along with 2-MeTHF, provided the best results in terms of turnover frequency (TOF) among a range of 18 environmentally friendly solvents nih.gov.
While CPME has been identified as an excellent medium for epoxidation, detailed kinetic studies specifically quantifying reaction rates, rate constants, and reaction orders for various epoxidation reactions in CPME are not extensively reported in the reviewed literature. However, kinetic studies of epoxidation reactions in other solvents provide a framework for how such investigations could be conducted in CPME. For instance, the kinetics of the epoxidation of geraniol (B1671447) with dimethyldioxirane (B1199080) have been studied in acetone, carbon tetrachloride/acetone, and methanol (B129727)/acetone, yielding second-order rate constants (k2) nih.govnih.gov. Similar studies in CPME would be valuable for elucidating the solvent's role in the reaction mechanism and for optimizing reaction conditions. The stability of CPME under these oxidative conditions suggests it would be a reliable solvent for obtaining accurate kinetic data nih.gov.
Table 5: Comparison of Solvents for Epoxidation Reactions
| Solvent System | Reaction Studied | Key Finding | Potential for CPME | Reference |
| CPME | Epoxidation of alkenes with H2O2/polyoxometalate | High turnover frequency (TOF). | Excellent candidate for detailed kinetic studies due to high performance and stability. | nih.gov |
| Acetone | Epoxidation of geraniol with dimethyldioxirane | k2 = 1.49 M-1s-1 at 23 °C. | Provides a baseline for comparison of kinetic data that could be generated in CPME. | nih.govnih.gov |
| Carbon Tetrachloride/Acetone (9/1) | Epoxidation of geraniol with dimethyldioxirane | k2 = 2.19 M-1s-1 at 23 °C. | Demonstrates the influence of solvent polarity on reaction rates, a factor to be considered in CPME studies. | nih.govnih.gov |
| Methanol/Acetone (9/1) | Epoxidation of geraniol with dimethyldioxirane | k2 = 17 M-1s-1 at 23 °C. | Highlights the potential for significant solvent effects on reaction kinetics. | nih.govnih.gov |
Novel Catalyst/Solvent Systems
The unique physicochemical properties of CPME, such as its stability under acidic and basic conditions, high boiling point (106 °C), and hydrophobicity, make it an excellent medium for a variety of modern catalytic reactions. researchgate.netnih.gov Its stability and ability to maintain anhydrous conditions are particularly advantageous in organometallic and acid-catalyzed processes where traditional ethers might degrade or require stringent drying protocols. researchgate.netresearchgate.net Researchers have successfully employed CPME in diverse catalytic transformations, including palladium-catalyzed reactions, Lewis acid-mediated reactions, and organocatalysis, demonstrating its versatility. researchgate.netnih.govmdpi.com
A notable advancement is the development of a novel solvent/catalyst system combining CPME with ammonium (B1175870) salts (NH4X) for acetalization reactions. rsc.orgresearchgate.net This system presents an environmentally friendly alternative to the commonly used toluene/p-toluenesulfonic acid combination. researchgate.net The process typically involves the reaction of aldehydes or ketones with diols under Dean-Stark conditions, where CPME's ability to form a low-boiling heterogeneous azeotrope with water (boiling point 83 °C) is crucial for efficiently removing the water byproduct and driving the reaction equilibrium towards the product. rsc.orgresearchgate.net
Ammonium salts, being insoluble and environmentally benign acidic catalysts, work effectively in CPME. researchgate.networdpress.com This combination has been successfully used for the synthesis of 1,3-dioxanes and 1,3-dioxolanes from a range of aliphatic and aromatic aldehydes and ketones. rsc.org The supported ammonium salts are easily handled, recovered by simple filtration, and can be recycled without a significant loss of catalytic efficiency. mdpi.com
Table 1: Acetalization of Benzaldehyde with Ethylene Glycol using CPME-NH4X System
| Catalyst (3 mol%) | Time (h) | Conversion (%) |
| NH4Cl | 1.5 | 98 |
| NH4Br | 2 | 98 |
| NH4I | 3 | 98 |
| (NH4)2SO4 | 1.5 | 99 |
| NH4HSO4 | 1 | 99 |
| NH4BF4 | 2 | 98 |
| NH4PF6 | 2.5 | 98 |
Data sourced from studies on acetalization reactions in CPME under Dean-Stark conditions. mdpi.com
Exploration of CPME in Novel Chemical Transformations
The exploration of CPME as a medium for novel chemical transformations is a rapidly growing area of research. Its stability and performance often surpass those of traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. nih.govmdpi.com
Key areas of exploration include:
Organometallic Reactions: CPME is a highly effective solvent for Grignard reactions and other organometallic processes. researchgate.netnih.gov Its high boiling point and low water miscibility simplify the reaction setup and workup, often leading to higher yields compared to THF. mdpi.com
Acid-Catalyzed Reactions: Due to its exceptional stability towards both Brønsted and Lewis acids, CPME is well-suited for reactions like Friedel-Crafts acylations and Beckmann rearrangements, where it can be a substitute for halogenated solvents. researchgate.netnih.gov
Radical Reactions: CPME has been successfully used as a solvent for various radical reactions, including hydrostannation, hydrosilylation, and reductions mediated by tributyltin hydride. researchgate.net GC-MS analysis has shown that CPME exhibits only slight degradation under thermal radical conditions, highlighting its robustness compared to other ethers. researchgate.net
Palladium-Catalyzed Chemistry: The versatility of CPME extends to palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. acs.orgresearchgate.net In some cases, an azeotropic mixture of CPME and water has been used as the reaction medium, facilitating high product yields and allowing for catalyst and solvent recovery. acs.orgresearchgate.net
Development of Biorefinery Processes for CPME Production
While CPME is valued as a green solvent in chemical applications, its current production is based on petrochemical feedstocks. us.esnih.gov To create a fully sustainable lifecycle, significant research is focused on developing biorefinery processes for its production from renewable resources. us.esresearchgate.net
The proposed biogenic routes primarily involve the conversion of biomass-derived platform chemicals:
From Furfural (B47365): Lignocellulosic biomass can be processed to yield furfural. researchgate.netresearchgate.net Furfural can then be converted to cyclopentanone (B42830) or cyclopentanol (B49286) through a series of catalytic steps. These intermediates are the direct precursors for the synthesis of CPME. us.esnih.gov
From Adipic Acid: Bio-based adipic acid is another potential starting material. us.esresearchgate.net Cyclization of adipic acid can produce cyclopentanone, which can then be hydrogenated to cyclopentanol and subsequently methylated to form CPME. us.esnih.gov
The successful development of these biorefinery pathways would establish CPME as a truly bio-based solvent, combining its excellent performance and safety profile with a sustainable and renewable origin. us.esnih.gov This shift from petrochemical to biogenic production is a key future goal to enhance the green credentials of CPME. researchgate.net
Safety, Environmental, and Regulatory Considerations in Research and Industry
Toxicological Profiles and Safety Assessments for Research Applications
Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance. For CPME, these studies have been performed via oral, dermal, and inhalation routes in animal models. nih.gov The results indicate a low level of acute toxicity. The lethal dose for 50% of the animal population (LD50) for acute oral exposure in rats is between 1,000 and 2,000 mg/kg. fda.gov The dermal LD50 in rats is greater than 2,000 mg/kg, and the lethal concentration 50 (LC50) for inhalation exposure is greater than 21.5 mg/L, as no significant adverse effects were observed at these maximum tested concentrations. nih.govfda.govgxp-academy.org
| Toxicity Test (OECD Guideline) | Species | Results |
|---|---|---|
| Acute Oral Toxicity (423) | Rat | LD50: 1,000–2,000 mg/kg fda.gov |
| Acute Dermal Toxicity (402) | Rat | LD50 > 2,000 mg/kg nih.govfda.gov |
| Acute Inhalation Toxicity (403) | Rat | LC50 > 21.5 mg/L nih.govfda.govgxp-academy.org |
Subchronic toxicity was evaluated in a 28-day repeated dose oral toxicity study in rats. gxp-academy.orgjst.go.jp In this study, Sprague-Dawley rats were administered CPME by oral gavage at doses of 15, 150, or 700 mg/kg/day. gxp-academy.orgjst.go.jp At the highest dose (700 mg/kg/day), poor clinical conditions and unscheduled deaths were observed in males. gxp-academy.orgjst.go.jp Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for the 28-day repeated dose toxicity study was determined to be 150 mg/kg/day. jst.go.jp
Genotoxicity studies are essential to determine if a substance can cause genetic mutations or damage to chromosomes. CPME has been evaluated in a battery of tests and has shown no evidence of mutagenic or genotoxic potential. nih.govresearchgate.netjst.go.jpraps.org The results from several key genotoxicity studies, including the bacterial reverse mutation test (Ames test), an in vitro mammalian cell chromosome aberration test, and an in vivo mouse micronucleus test, were all negative. jst.go.jp This lack of genotoxicity is a significant safety advantage for its use as a solvent in the pharmaceutical and chemical industries. raps.org
While CPME has a favorable profile regarding systemic toxicity and genotoxicity, it is classified as a skin and eye irritant. nih.govfda.govgxp-academy.org Acute dermal irritation studies in rabbits showed that a single application of CPME resulted in moderate to severe skin irritation. nih.gov The Primary Irritation Index (PII) was calculated to be 3.7. nih.gov In accordance with the Globally Harmonized System of Classification and Labeling of Chemicals (GHS), CPME is classified as causing skin irritation (H315) and serious eye irritation (H319). nih.govfda.govgxp-academy.org It did not, however, show the potential to induce skin sensitization in the local lymph node assay (LLNA). nih.govfda.govgxp-academy.org
The Permitted Daily Exposure (PDE) represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. Based on toxicological data, including the NOAEL from the 28-day oral toxicity study, a PDE for CPME has been established. jst.go.jplachmanconsultants.com An early calculation based on a 28-day oral toxicity test suggested a PDE of 1.5 mg/day. nih.govsemanticscholar.orgresearchgate.netnih.gov However, the International Council for Harmonisation (ICH) Q3C(R8) guideline has established a PDE of 15 mg/day. fda.govjst.go.jpraps.orglachmanconsultants.com
Under the ICH Q3C guidelines for residual solvents, CPME is classified as a Class 2 solvent, meaning it is a solvent that should be limited in pharmaceutical products because of its inherent toxicity. nih.govfda.govlachmanconsultants.com This classification places it alongside other solvents that require concentration limits in drug substances, excipients, and products.
Peroxide Formation and Stability
A significant safety concern with many ether solvents is their tendency to form explosive peroxide compounds upon exposure to air and light. scite.ai CPME is distinguished by its remarkably low rate of peroxide formation, enhancing its safety profile for storage and handling. scite.aimanufacturingchemist.comrmreagents.comacs.orgwikipedia.orgresearchgate.net The mechanism behind this stability is attributed to the relative instability of the corresponding ether radical, which is a key intermediate in the autooxidation process. acs.org For additional safety, commercially available CPME is typically supplied with a stabilizer, such as butylated hydroxytoluene (BHT), usually at a concentration of around 50 ppm. manufacturingchemist.comacs.org
When compared to traditional ethereal solvents, CPME demonstrates superior stability against peroxide formation. Studies comparing CPME with solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and diisopropyl ether (IPE) show that peroxide formation in CPME is significantly slower and results in much lower peroxide accumulation over time. manufacturingchemist.comacs.org For instance, when stored in the presence of air without a stabilizer, THF and IPE show rapid peroxide formation, whereas the peroxide formation from CPME is described as sluggish and more comparable to that of methyl tert-butyl ether (MTBE), which is known for its high resistance to peroxide generation. manufacturingchemist.comacs.org This characteristic reduces the risk of explosion and makes CPME a safer alternative for processes requiring heating or long reaction times. scite.ai
Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | CPME |
| Tetrahydrofuran | THF |
| 2-Methyltetrahydrofuran | 2-MeTHF |
| Diisopropyl ether | IPE |
| Methyl tert-butyl ether | MTBE |
| Butylated hydroxytoluene | BHT |
Storage and Handling of Stabilized vs. Inhibitor-Free CPME
The storage and handling of this compound (CPME) require careful consideration of its potential for peroxide formation, a characteristic common to many ether solvents. However, CPME is noted for its relatively low rate of peroxide formation compared to solvents like tetrahydrofuran (THF) and diethyl ether. mdpi.comnih.govepa.gov
Stabilized CPME: For general use and long-term storage, CPME is often supplied with a stabilizer, such as Butylated hydroxytoluene (BHT), to inhibit the formation of explosive peroxides. The presence of an inhibitor significantly enhances the safety profile of the solvent during storage and in applications that may involve exposure to air and light over time.
Inhibitor-Free CPME: Inhibitor-free CPME is required for certain chemical processes where a stabilizer might interfere with the reaction. Handling unstabilized CPME demands more stringent safety protocols. Key considerations include:
Storage: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
Peroxide Testing: Regular testing for the presence of peroxides is crucial, especially before distillation or concentration, as peroxides can become concentrated and pose a significant explosion hazard.
Handling: Distillation of inhibitor-free CPME results in a distillate that is also uninhibited, carrying a considerably increased risk of peroxide formation upon storage. An inhibitor should be added to any distillate intended for storage.
Regardless of whether a stabilizer is present, CPME should be stored in approved, tightly sealed containers in a well-ventilated, flame-proof area, away from heat, sparks, open flames, and other ignition sources.
Explosion Range and Flammability Considerations
CPME is a highly flammable liquid and vapor, presenting a severe fire hazard when exposed to heat, flame, or oxidizers. wikipedia.orgepa.gov Its vapor is denser than air and may travel a considerable distance to an ignition source. nih.gov Due to these risks, explosion-proof electrical and ventilation equipment is necessary for its safe handling. zeon.co.jp
One of the safety advantages of CPME compared to other ethereal solvents is its relatively narrow explosion range. researchgate.net The key flammability properties are summarized in the table below.
| Property | Value |
| Lower Explosion Limit (LEL) | 1.1% by volume |
| Upper Explosion Limit (UEL) | 9.9% by volume |
| Flash Point | -1 °C |
| Auto-Ignition Temperature | 180 °C |
This data is compiled from multiple sources. wikipedia.orgepa.govnih.gov
Environmental Impact Assessments
CPME is often considered an environmentally friendly or "green" solvent, particularly as an alternative to more hazardous ethers like dioxane or halogenated solvents. epa.gov Its favorable environmental profile is largely attributed to its physical properties, which lead to more efficient processing and reduced waste generation.
Reduced Emissions and Wastewater
A key environmental benefit of CPME is its high hydrophobicity and low solubility in water. nih.gov This characteristic allows for easy separation from aqueous phases in extraction and reaction workup processes. nih.gov Consequently, only trace amounts of CPME typically remain in the water phase, which significantly reduces the generation of contaminated wastewater compared to more water-soluble ethers like THF. nih.gov
Photochemical Ozone Creation Potential Estimates (POCPE)
Photochemical Ozone Creation Potential (POCP) is a metric used to quantify the potential of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone (a key component of smog) through photochemical reactions in the atmosphere. These reactions occur in the presence of nitrogen oxides (NOx) and sunlight. While CPME is classified as a VOC, specific, publicly available POCPE values for this compound were not found in the reviewed research. Estimating this value is important for a comprehensive environmental assessment, as it helps in understanding the solvent's potential impact on air quality.
Regulatory Approvals and Industry Standards
CPME has been accepted for industrial use by major regulatory bodies in North America and Europe, facilitating its adoption as a process solvent in the pharmaceutical and fine chemical industries.
TSCA, ELINCS, and Other National Registrations
This compound has secured key regulatory approvals, confirming its status as a commercially available chemical.
Toxic Substances Control Act (TSCA): CPME is approved under the TSCA, which is administered by the U.S. Environmental Protection Agency (EPA), allowing it to be manufactured and used in the United States. researchgate.net
European List of Notified Chemical Substances (ELINCS): The compound is registered in Europe, as indicated by its European Commission (EC) number, 445-090-6. nih.gov This registration permits its use within the European Union.
Other Registrations: It is also registered for use in Japan with the number 3-4548. nih.gov
These registrations are essential for the global use of CPME in regulated industrial applications.
Q & A
Q. What physicochemical properties make CPME a preferred solvent over traditional ethers like THF or 1,4-dioxane in organic synthesis?
CPME exhibits a unique combination of properties, including a high boiling point (106°C), low peroxide formation rate (<1 ppm/year under ambient storage), and stability under both acidic and basic conditions. Its hydrophobicity (logP = 1.6) allows for efficient phase separation in aqueous workups, reducing emulsion formation. These properties minimize safety risks (e.g., peroxide explosions) and simplify purification steps compared to THF or 1,4-dioxane .
Q. How does CPME align with green chemistry principles, and what metrics support its classification as a "green solvent"?
CPME is classified as a green solvent due to its low toxicity (LD50 > 2,000 mg/kg in rats), minimal environmental persistence, and compliance with ICH Q3C guidelines for residual solvents (Class 3, permitted daily exposure ≤ 50 mg/day). Lifecycle assessments highlight its high atom economy (94%) during synthesis from cyclopentanol and methanol. Its stability also reduces waste generation by enabling solvent recovery in >80% yield via distillation .
Q. What safety protocols are critical when handling CPME in laboratory settings?
While CPME has low acute toxicity, it is flammable (flash point = 5°C) and classified under UN 3271 (Ethers, n.o.s.). Storage with stabilizers like BHT (3,5-di-tert-butyl-4-hydroxytoluene) is recommended to prevent peroxide formation. Static electricity mitigation and grounding of equipment are essential during transfers. Waste should be treated as hazardous due to potential residual reactivity .
Q. In which reaction types has CPME demonstrated superior performance compared to other ethers?
CPME excels in Grignard reactions, Suzuki-Miyaura couplings, and LiAlH4 reductions due to its inertness toward strong bases and organometallic reagents. For example, in Kumada couplings, CPME improves yields by 10–15% over THF by minimizing side reactions caused by THF’s ring-opening under basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solvent efficacy for CPME-mediated reactions (e.g., varying yields in cross-couplings)?
Contradictions often arise from impurities in commercial CPME batches (e.g., residual cyclopentanol) or differences in water content. Methodological steps include:
Q. What experimental design considerations are critical for studying CPME’s phase behavior in multicomponent mixtures (e.g., n-hexane + CPME + propan-1-ol)?
Use modified ebulliometers or static equilibrium cells to measure vapor-liquid equilibria (VLE) at isobaric conditions. Model data with activity coefficient models (NRTL, UNIQUAC) to account for non-ideality. For ternary systems, validate predictions using Gibbs’ phase rule and compare with experimental surface tension/viscosity data to assess aggregation effects .
Q. How does CPME’s low peroxide formation impact long-term stability in radical polymerization or photoredox catalysis?
CPME’s resistance to autoxidation (≤1 ppm peroxides after 12 months) reduces chain-termination side reactions in reversible deactivation radical polymerization (RDRP). For photoredox systems, its UV transparency (cutoff ~220 nm) minimizes interference with photocatalysts like Ir(ppy)3. However, residual peroxides must still be quantified via iodometric titration before use .
Q. What strategies optimize CPME’s use in one-pot multistep syntheses, particularly when transitioning between acidic and basic conditions?
Leverage CPME’s pH stability to design telescoped reactions without solvent switching. For example, perform a Heck coupling (Pd(OAc)2, K2CO3) followed by acid-catalyzed deprotection (TsOH) in the same pot. Monitor solvent compatibility using Hansen solubility parameters (δD = 16.3, δP = 4.2, δH = 5.1 MPa¹/²) to predict miscibility with reactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
